molecular formula C10H9NO3 B1315741 Ethyl benzo[d]isoxazole-3-carboxylate CAS No. 57764-49-5

Ethyl benzo[d]isoxazole-3-carboxylate

Cat. No.: B1315741
CAS No.: 57764-49-5
M. Wt: 191.18 g/mol
InChI Key: IRTACBSCHHOIPA-UHFFFAOYSA-N
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Description

Ethyl benzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTACBSCHHOIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557044
Record name Ethyl 1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-49-5
Record name Ethyl 1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Benzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl benzo[d]isoxazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document details a plausible and robust synthetic pathway, including experimental protocols and quantitative data, compiled from established chemical principles and analogous reactions found in the scientific literature.

Introduction

This compound, also known as ethyl 1,2-benzisoxazole-3-carboxylate, is a valuable building block in the synthesis of a wide range of biologically active molecules. The benzo[d]isoxazole (or anthranil) core is a privileged structure found in numerous pharmaceuticals and agrochemicals, exhibiting diverse activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications, making this compound a crucial intermediate for the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic route accessible in a standard laboratory setting.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from readily available salicylaldehyde (2-hydroxybenzaldehyde). The overall pathway involves the initial formation of salicylaldehyde oxime, followed by a cyclization reaction with diethyl oxalate to construct the desired benzo[d]isoxazole ring system.

Synthetic Pathway Salicylaldehyde Salicylaldehyde Salicylaldehyde_Oxime Salicylaldehyde Oxime Salicylaldehyde->Salicylaldehyde_Oxime Hydroxylamine Hydrochloride, Base Target This compound Salicylaldehyde_Oxime->Target 1. Strong Base 2. Diethyl Oxalate 3. Acidic Workup

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Salicylaldehyde Oxime

This initial step involves the straightforward conversion of salicylaldehyde to its corresponding oxime.

Reaction:

Step 1: Oximation cluster_products Product Salicylaldehyde Salicylaldehyde Salicylaldehyde_Oxime Salicylaldehyde Oxime Salicylaldehyde->Salicylaldehyde_Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Salicylaldehyde_Oxime

Figure 2: Reaction scheme for the synthesis of salicylaldehyde oxime.

Protocol:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Slowly add a solution of a base, such as sodium hydroxide or sodium carbonate (1.2 eq), to the reaction mixture while stirring.

  • Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled in an ice bath to induce crystallization of the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford salicylaldehyde oxime as a white solid.

ParameterValueReference
Reactants Salicylaldehyde, Hydroxylamine Hydrochloride, Base[1]
Solvent Aqueous Ethanol[2]
Temperature Room Temperature[1]
Reaction Time 1-2 hours[2]
Typical Yield >90%[2]

Table 1: Quantitative data for the synthesis of salicylaldehyde oxime.

Step 2: Cyclization to this compound

This key step involves the reaction of salicylaldehyde oxime with diethyl oxalate, likely proceeding through the formation of a dianion intermediate, followed by cyclization and dehydration.[3]

Reaction Workflow:

Step 2: Cyclization Workflow Start Salicylaldehyde Oxime in Anhydrous THF Dianion_Formation Addition of Strong Base (e.g., n-BuLi) at low temperature (-78 °C) Start->Dianion_Formation Addition_Oxalate Slow addition of Diethyl Oxalate Dianion_Formation->Addition_Oxalate Reaction Stirring at low temperature, then warming to room temperature Addition_Oxalate->Reaction Quench Acidic Workup (e.g., aq. HCl) Reaction->Quench Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purification by Column Chromatography Extraction->Purification

Figure 3: Experimental workflow for the cyclization step.

Protocol (based on analogous reactions[3]):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve salicylaldehyde oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium in hexanes (2.2 eq), to the stirred solution. The formation of the dianion is typically indicated by a color change.

  • After stirring for approximately 30 minutes at -78 °C, slowly add a solution of diethyl oxalate (1.2 eq) in anhydrous THF to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

ParameterValueReference
Reactants Salicylaldehyde Oxime, n-Butyllithium, Diethyl Oxalate[3]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Temperature -78 °C to Room Temperature[3]
Reaction Time ~12-16 hours[3]
Purification Column Chromatography[4]
Anticipated Yield 60-80% (based on analogous reactions)

Table 2: Quantitative data for the cyclization to this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process starting from salicylaldehyde. The methodology presented, based on well-established oximation and subsequent cyclization reactions, provides a practical route for obtaining this valuable heterocyclic building block. The detailed protocols and tabulated data offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce this key intermediate for their research endeavors. Further optimization of reaction conditions may lead to improved yields and scalability.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl Benzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl benzo[d]isoxazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 57764-49-5, is a heterocyclic compound featuring a benzisoxazole core functionalized with an ethyl carboxylate group.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Melting Point 57 - 61 °C[1]
Boiling Point 307 °C at 760 mmHg[4]
Density 1.241 g/cm³[4]
Flash Point 139.5 °C[4]
Appearance Pale yellow powder[1]
IUPAC Name ethyl 1,2-benzoxazole-3-carboxylate[5]
SMILES CCOC(=O)C1=NOC2=CC=CC=C21[4]
Solubility and Storage

Synthesis and Reactivity

The synthesis of isoxazole derivatives, including benzisoxazoles, can be achieved through various synthetic routes, often involving cycloaddition reactions.[8]

Representative Experimental Protocol: Synthesis of an Isoxazole Carboxylate Derivative

While a specific protocol for the title compound is not detailed in the reviewed literature, the following procedure for a structurally similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, illustrates a common synthetic strategy involving a cycloaddition-condensation reaction.[8] This method can be adapted by those skilled in the art for the synthesis of this compound.

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Water

  • Ethanol

  • Petroleum Ether (PE)

  • Ethyl Acetate (AcOEt)

  • Triethylamine (Et₃N)

  • Silica gel for flash chromatography

Procedure:

  • A mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg) is prepared in a sealed tube.

  • A solution of NaOH (4.24 M, 0.170 mmol) is added to the mixture.

  • The reaction mixture is vigorously stirred at 60 °C for 16 hours.[8]

  • After the reaction is complete, the mixture is concentrated.

  • The residue is purified by flash chromatography on silica gel using an eluent of petroleum ether/ethyl acetate (5:1) containing 3% triethylamine to yield the isoxazole product.[8]

Reactivity Profile

The benzisoxazole ring system exhibits a distinct reactivity pattern. The N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions. For instance, palladium-catalyzed hydrogenation of a related ethyl isoxazole-3-carboxylate derivative resulted in the reductive opening of the isoxazole ring.[8] Furthermore, treatment with a strong base can also lead to the cleavage of the N-O bond in benzisoxazoles.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following table summarizes the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound.[10][11][12]

¹H NMR Expected Chemical Shift (ppm) Assignment
Triplet~1.4-CH₃ of ethyl group
Quartet~4.4-CH₂ of ethyl group
Multiplet~7.3 - 7.9Aromatic protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
~14-CH₃ of ethyl group
~61-CH₂ of ethyl group
~110 - 135Aromatic carbons
~160C=O of ester
~160 - 170Isoxazole ring carbons
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 191.19.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Biological Activity and Signaling Pathways

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[2][3] Derivatives of benzisoxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2][3][13]

Several biological targets and signaling pathways have been identified for benzisoxazole derivatives, making them attractive candidates for drug development.

Inhibition of Receptor Tyrosine Kinases

Benzoxazole and benzisoxazole derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR-2 and c-Met, which are key regulators of angiogenesis and tumor progression.[13][14][15][16] Inhibition of these kinases can disrupt downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

VEGFR2_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream cMet c-Met cMet->Downstream Benzisoxazole This compound (and derivatives) Benzisoxazole->VEGFR2 Inhibition Benzisoxazole->cMet Inhibition Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by benzisoxazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Certain benzoxazole derivatives have been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cell lines.[13] The proposed mechanism involves the modulation of key regulatory proteins such as p53, Bax, Bcl-2, and caspases.

Apoptosis_Pathway cluster_regulation Apoptosis Regulation Benzisoxazole Benzoxazole Derivative p53 p53 (Upregulation) Benzisoxazole->p53 Bcl2 Bcl-2 (Downregulation) Benzisoxazole->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) Benzisoxazole->CellCycleArrest Bax Bax (Upregulation) p53->Bax Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction and cell cycle arrest by benzoxazole derivatives.

Other Potential Biological Targets

The versatility of the benzisoxazole scaffold has led to the exploration of its derivatives against a range of other biological targets, including:

  • Cyclin-Dependent Kinase 8 (CDK8): Some benzisoxazole sulfonamide conjugates have shown good binding affinity to CDK8, a potential target in cancer therapy.[17]

  • Dopamine and Serotonin Receptors: Benzisoxazole derivatives have been investigated as potential antipsychotic agents due to their affinity for dopaminergic and serotonergic receptors.[2]

  • Monoamine Oxidase (MAO): Certain substituted 3-(aminoalkylamino)-1,2-benzisoxazoles have been patented for their potential as antidepressants through the inhibition of MAO.[18]

Conclusion

This compound is a heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis can be achieved through established organic chemistry methodologies, and its structure can be readily characterized using modern spectroscopic techniques. The benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities by interacting with various key signaling pathways. This technical guide provides a foundational understanding of this compound, which will be of significant value to researchers and professionals in the fields of drug discovery, medicinal chemistry, and organic synthesis. Further investigation into the specific biological targets and mechanisms of action of this compound and its novel derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl Benzo[d]isoxazole-3-carboxylate (CAS: 57764-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on experimental details to support further research and development.

Core Compound Information

This compound, also known as ethyl 1,2-benzisoxazole-3-carboxylate, is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 57764-49-5[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol
Physical State Solid
Melting Point 57.0 to 61.0 °C
Purity (Typical) >98.0% (GC)
Synonyms 1,2-Benzisoxazole-3-carboxylic Acid Ethyl Ester, 3-Ethoxycarbonyl-1,2-benzisoxazole

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the cyclization of an oxime precursor.

Synthesis of this compound

Experimental Protocol:

This synthesis is adapted from a procedure outlined in patent literature.

  • Reactants:

    • Ethyl (2-nitrophenyl)glyoxylate oxime

    • Sodium hydride (NaH)

    • Diglyme (bis(2-methoxyethyl) ether)

    • Petroleum ether

  • Procedure:

    • A solution of ethyl (2-nitrophenyl)glyoxylate oxime in diglyme is prepared.

    • This solution is added dropwise to a vigorously stirred suspension of sodium hydride in diglyme under a nitrogen atmosphere at room temperature.

    • The reaction mixture is then heated to 150°C and maintained at this temperature for 6 hours.

    • After cooling, the mixture is diluted with water and extracted with diethyl ether.

    • The organic extract is dried and the solvent is removed under reduced pressure.

    • The resulting residue is purified by Kugelrohr distillation followed by recrystallization from petroleum ether to yield this compound as a white solid.

Logical Workflow for Synthesis:

G Synthesis Workflow A Dissolve ethyl (2-nitrophenyl)glyoxylate oxime in diglyme C Add oxime solution to NaH suspension dropwise under N2 A->C B Prepare a suspension of NaH in diglyme B->C D Heat reaction mixture to 150°C for 6 hours C->D E Cool, quench with water, and extract with ether D->E F Dry organic phase and evaporate solvent E->F G Purify by Kugelrohr distillation and recrystallization F->G H Obtain pure this compound G->H

Caption: Synthesis of this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound (CAS 57764-49-5) are not widely available in the public domain, several commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] For reference, typical spectroscopic regions for related isoxazole structures are discussed.

General Spectroscopic Features of Isoxazoles:

  • ¹H NMR: Protons on the isoxazole ring typically appear in the aromatic region of the spectrum. The chemical shifts of the ethyl ester group's methylene and methyl protons would be expected in their characteristic upfield regions.

  • ¹³C NMR: The carbon atoms of the benzo[d]isoxazole ring system will have distinct signals in the downfield region of the spectrum, with the carbonyl carbon of the ester appearing at a significantly lower field.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O of the ester group, C=N of the isoxazole ring, and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ).

Potential Applications in Research and Drug Discovery

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. While specific biological data for this compound is limited in published literature, the isoxazole class of compounds is known to exhibit a broad range of pharmacological activities.

Established Biological Activities of Isoxazole Derivatives:

  • Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory properties.

  • Anticancer: The isoxazole nucleus is a key component in some anticancer agents.

  • Antimicrobial: Various isoxazole-containing compounds have demonstrated antibacterial and antifungal activities.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for further chemical modifications, making it a versatile starting material for the development of novel drug candidates.

Potential Research Directions:

The following diagram illustrates potential research avenues starting from this compound.

G Research and Development Pathways A This compound B Hydrolysis to Carboxylic Acid A->B D Reduction of Ester A->D C Amide Coupling B->C E Novel Amide Derivatives C->E F Primary Alcohol D->F G Biological Screening (e.g., enzyme inhibition, antimicrobial assays) E->G F->G H Lead Compound Identification G->H

References

Ethyl Benzo[d]isoxazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Physicochemical Properties, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Ethyl benzo[d]isoxazole-3-carboxylate, a key heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and burgeoning therapeutic applications, with a focus on its potential as a modulator of key signaling pathways implicated in various diseases.

Physicochemical Properties and Identification

This compound is an organic compound with the molecular formula C10H9NO3 and a molecular weight of approximately 191.18 g/mol .[1] This molecule's structure, featuring a fused benzene and isoxazole ring system with an ethyl carboxylate substituent, bestows upon it the chemical reactivity necessary for further derivatization and interaction with biological targets.

PropertyValueReference
Molecular Formula C10H9NO3[1]
Molecular Weight 191.18 g/mol [1]
CAS Number 57764-49-5[1]

Synthesis of this compound and Derivatives

The synthesis of the benzo[d]isoxazole core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate precursor. For instance, a general synthesis of 4-isoxazolecarboxylic esters can be achieved through the reaction of a primary nitro compound with a dehydrating agent like phosphorus oxychloride to generate an intermediate nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an enamine.[2]

A general workflow for the synthesis and subsequent biological evaluation of isoxazole derivatives is depicted below. This process typically begins with the chemical synthesis of a library of compounds, followed by purification and characterization, and then proceeds to in vitro and in vivo biological screening to identify lead candidates.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation Starting Materials Starting Materials Cycloaddition Reaction Cycloaddition Reaction Starting Materials->Cycloaddition Reaction e.g., Nitrile Oxide + Alkyne/Enamine Purification Purification Cycloaddition Reaction->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Characterized Compound Characterized Compound In Vitro Assays In Vitro Assays Characterized Compound->In Vitro Assays Enzyme Inhibition, Cell Viability Characterized Compound->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Animal Studies Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

General workflow for the synthesis and biological evaluation of isoxazole derivatives.
Experimental Protocol: General Synthesis of 4-Isoxazolecarboxylic Esters[2]

This protocol describes a general method for synthesizing 4-isoxazolecarboxylic esters, which can be adapted for the synthesis of various isoxazole derivatives.

Materials:

  • β-pyrrolidinocrotonate

  • 1-nitropropane

  • Triethylamine

  • Chloroform

  • Phosphorus oxychloride

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel and a gas-inlet tube.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform from the dropping funnel while stirring.

  • After the addition is complete (approximately 3 hours), remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.

  • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield the ethyl 4-isoxazolecarboxylate derivative.

Therapeutic Potential and Biological Activity of Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[3]

Anticancer Activity

Several studies have highlighted the anticancer potential of benzo[d]isoxazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and transcription factors involved in tumor growth and survival.[5][6]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α):

Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[5] HIF-1α is a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis.[5] Inhibition of HIF-1α is therefore a promising strategy for cancer therapy.

The mechanism of action for these inhibitors involves the suppression of HIF-1α transcriptional activity, leading to a downstream reduction in the expression of its target genes, such as VEGF, which are critical for tumor angiogenesis.

G Benzo[d]isoxazole Derivative Benzo[d]isoxazole Derivative HIF-1α HIF-1α Benzo[d]isoxazole Derivative->HIF-1α Inhibits transcriptional activity Target Gene Promoters (e.g., VEGF) Target Gene Promoters (e.g., VEGF) HIF-1α->Target Gene Promoters (e.g., VEGF) Binds to Angiogenesis & Tumor Progression Angiogenesis & Tumor Progression Target Gene Promoters (e.g., VEGF)->Angiogenesis & Tumor Progression Promotes

Inhibitory action of benzo[d]isoxazole derivatives on the HIF-1α signaling pathway.
Compound DerivativeIC50 (nM)Target Cell LineReference
Benzo[d]isoxazole derivative 1524HEK293T[5]
Benzo[d]isoxazole derivative 3124HEK293T[5]

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins:

Derivatives of 3-ethyl-benzo[d]isoxazole have been developed as inhibitors of BRD4, a member of the BET family of proteins.[6] BRD4 is a key regulator of gene transcription and is considered an attractive target for cancer treatment, particularly in acute myeloid leukemia.[6] These inhibitors function by binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and disrupting the transcription of key oncogenes like c-Myc.[6]

Compound DerivativeIC50 (µM)Target Cell LineReference
11h0.78MV4-11[6]
11r0.87MV4-11[6]
Antimicrobial Activity

The isoxazole moiety is also present in various antimicrobial agents.[4] Derivatives of ethyl isoxazole-3-carboxylate have been investigated for their activity against a range of pathogens, including Mycobacterium tuberculosis.[7]

A study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates revealed potent in vitro efficacy against M. tuberculosis H37Rv strains.[7] The lead compound from this series also demonstrated activity against drug-resistant strains and exhibited synergistic effects with streptomycin.[7]

Compound DerivativeMIC (µg/mL)Target OrganismReference
5e (3,4-dichlorobenzyl substituent)0.25M. tuberculosis H37Rv[7]

Conclusion

This compound represents a valuable and versatile scaffold in the landscape of modern drug discovery. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for researchers and drug development professionals. The demonstrated potential of its analogues to inhibit critical cancer-related targets such as HIF-1α and BRD4, as well as their promising antimicrobial properties, positions the benzo[d]isoxazole framework as a fertile ground for the development of novel therapeutics. Further exploration and optimization of this scaffold are poised to yield next-generation drug candidates with improved efficacy and safety profiles.

References

Ethyl Benzo[d]isoxazole-3-carboxylate: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Therapeutic Applications of a Promising Heterocyclic Scaffold

Ethyl benzo[d]isoxazole-3-carboxylate and its parent scaffold, benzo[d]isoxazole, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this molecule and its close analogs. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical entity.

Core Concepts: Synthesis and Chemical Properties

The synthesis of the benzo[d]isoxazole core is most commonly achieved through intramolecular cycloaddition reactions. A prevalent method involves the cyclization of an ortho-substituted nitrobenzene derivative. For this compound specifically, a key synthetic precursor is ethyl 2-(hydroxyimino)-2-(2-nitrophenyl)acetate. This intermediate can be synthesized and subsequently cyclized to form the desired benzo[d]isoxazole ring system.

General synthetic strategies for isoxazole and benzo[d]isoxazole rings often employ 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with an alkyne or alkene.[1][2] In the context of benzo[d]isoxazoles, intramolecular variations of this reaction are particularly useful.[3]

Below is a generalized workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound Start Ortho-substituted Nitrobenzene Intermediate Ethyl 2-(hydroxyimino)-2- (2-nitrophenyl)acetate Start->Intermediate Reaction with ethyl glyoxylate oxime Product This compound Intermediate->Product Intramolecular Cyclization

A generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of the benzo[d]isoxazole and isoxazole scaffolds have demonstrated a wide range of biological activities, suggesting their potential as therapeutic agents in various disease areas.[4][5] The primary areas of interest for these compounds include oncology and neurology.

Anticonvulsant Activity

Several novel benzo[d]isoxazole derivatives have been designed and synthesized as anticonvulsants.[6] These compounds have shown efficacy in preclinical models of epilepsy, with a proposed mechanism of action involving the selective blocking of the voltage-gated sodium channel NaV1.1.[6] One notable derivative, Z-6b, exhibited a significant protective effect against maximal electroshock (MES)-induced seizures.[6]

Anticancer Activity

The benzo[d]isoxazole scaffold has been explored for its potential in cancer therapy. Derivatives have been investigated as Bromodomain and Extra-Terminal (BET) bivalent inhibitors for the treatment of prostate cancer.[7] Additionally, sulfonamide derivatives of 3-ethylbenzo[d]isoxazole have been synthesized and characterized as BRD4 inhibitors for acute myeloid leukemia.[8][9] These compounds have demonstrated anti-proliferative activity in cancer cell lines and have been shown to induce apoptosis.[8][9] Another study reported on a phloretin derivative incorporating a benzo[d]isoxazole moiety with antitumor activity.

Quantitative Biological Data

Compound IDTarget/AssayActivity MetricValueReference
Z-6b MES-induced seizuresED₅₀20.5 mg/kg[6]
11h MV4-11 cell proliferationIC₅₀0.78 µM[8][9]
11r MV4-11 cell proliferationIC₅₀0.87 µM[8][9]

Key Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in a single source. However, by combining methodologies for the synthesis of related isoxazole and benzo[d]isoxazole derivatives, a plausible synthetic route can be constructed.

General Procedure for the Synthesis of Isoxazole Carboxylates

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester.[10] This procedure is illustrative of a broader strategy for constructing the isoxazole ring.

Materials:

  • Ethyl β-pyrrolidinocrotonate

  • 1-Nitropropane

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform in a three-necked flask.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.[10]

General Procedure for 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This method is a common approach for forming the isoxazole ring.[1]

Materials:

  • Aldoxime

  • Alkyne

  • tert-Butyl nitrite or isoamyl nitrite

Protocol:

  • Combine the substituted aldoxime and the alkyne.

  • Add either tert-butyl nitrite or isoamyl nitrite to the mixture.

  • Heat the reaction mixture under conventional heating conditions to facilitate the one-pot synthesis of the 3,5-disubstituted isoxazole.

The following diagram illustrates the general principle of 1,3-dipolar cycloaddition for isoxazole synthesis.

G cluster_cycloaddition 1,3-Dipolar Cycloaddition for Isoxazole Synthesis NitrileOxide Nitrile Oxide (from Aldoxime) Isoxazole Isoxazole Ring NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

The 1,3-dipolar cycloaddition reaction for isoxazole ring formation.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet elucidated, the activities of its analogs provide valuable insights into potential mechanisms.

As mentioned, certain benzo[d]isoxazole derivatives act as selective blockers of the NaV1.1 voltage-gated sodium channel, a key player in neuronal excitability.[6] This suggests a potential role in modulating neuronal signaling pathways relevant to epilepsy and other neurological disorders.

In the context of oncology, the inhibition of BRD4 by benzo[d]isoxazole derivatives points to a mechanism involving the disruption of transcriptional regulation of key oncogenes like c-Myc.[8][9] BRD4 is a member of the BET family of proteins that read epigenetic marks and recruit transcriptional machinery to specific gene promoters.

The diagram below illustrates the proposed mechanism of action for BRD4-inhibiting benzo[d]isoxazole derivatives.

G cluster_pathway Proposed Mechanism of BRD4 Inhibition Inhibitor Benzo[d]isoxazole Derivative BRD4 BRD4 Inhibitor->BRD4 Binds to bromodomain Transcription Transcription Inhibitor->Transcription Inhibits Histone Acetylated Histones BRD4->Histone Binds to TF_Complex Transcriptional Machinery BRD4->TF_Complex Recruits Oncogene Oncogene (e.g., c-Myc) TF_Complex->Oncogene Activates Oncogene->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

The Rise of a Privileged Scaffold: A Technical History of Benzo[d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole core, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational rigidity and electronic properties have rendered it a versatile scaffold for designing a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzo[d]isoxazole compounds, with a focus on key therapeutic breakthroughs.

A Historical Trajectory: From a Chemical Curiosity to a Pharmaceutical Powerhouse

While the precise initial synthesis of the parent benzo[d]isoxazole is not extensively documented in early chemical literature, its journey from a niche heterocyclic compound to a cornerstone of blockbuster drugs is a testament to the evolution of medicinal chemistry. The therapeutic potential of this scaffold remained largely untapped until the latter half of the 20th century.

A pivotal moment in the history of benzo[d]isoxazoles was the discovery of Zonisamide. Initially synthesized in the early 1970s by researchers at Dainippon Pharmaceutical Company in Japan, it was identified as an anticonvulsant during exploratory research.[1] After extensive clinical trials in Japan that established its efficacy and safety for partial and generalized seizures, Zonisamide was approved and launched in Japan in 1989 under the trade name Excegran.[1] Its journey to the global market continued with its approval in the United States in 2000.[2]

The late 20th century witnessed another landmark achievement with the development of the atypical antipsychotic, Risperidone, by Janssen Pharmaceutica in the 1980s. This development marked a significant advancement in the treatment of schizophrenia. Clinical trials in the late 1980s demonstrated that Risperidone possessed a superior side-effect profile, particularly with fewer extrapyramidal symptoms, compared to existing treatments like haloperidol.[3] The U.S. Food and Drug Administration (FDA) approved Risperidone in 1993, and it rapidly became a leading antipsychotic medication.[3] The success of Risperidone paved the way for the development of its active metabolite, Paliperidone, which also gained approval for the treatment of schizophrenia and schizoaffective disorder.

These pioneering drugs solidified the importance of the benzo[d]isoxazole scaffold and spurred further research into its potential across a wide range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

Synthetic Evolution: Crafting the Benzo[d]isoxazole Core

The construction of the benzo[d]isoxazole ring system has been a subject of extensive synthetic exploration. Various methodologies have been developed over the years, with the primary strategies focusing on the formation of the crucial N-O bond or a key C-O bond to complete the heterocyclic ring.

Key Synthetic Strategies:
  • Intramolecular Cyclization of o-Hydroxy Ketoximes: This is one of the most classical and widely employed methods for synthesizing 3-substituted 1,2-benzisoxazoles. The reaction involves the base-catalyzed cyclization of an o-hydroxy ketoxime or its derivatives.[3] The process typically involves the initial formation of the ketoxime from the corresponding o-hydroxyacetophenone, followed by cyclization.[3]

  • Posner Reaction: This method utilizes the reaction of 4-hydroxycoumarin with hydroxylamine to yield 1,2-benzisoxazole-3-acetic acid, a key intermediate in the synthesis of Zonisamide.[3]

  • From o-Substituted Aryloximes: This approach involves the base-promoted ring closure of aryloximes that have a leaving group in the ortho position. This method is one of the earliest strategies for constructing the benzisoxazole core.[4]

  • Microwave-Assisted Synthesis: More contemporary approaches have utilized microwave irradiation to promote the synthesis of benzo[d]isoxazole derivatives, often leading to shorter reaction times and improved yields. For instance, the synthesis of 3-amino-substituted 1,2-benzisoxazoles has been efficiently achieved through microwave-promoted nucleophilic aromatic substitution.[2][5]

  • [3+2] Cycloaddition Reactions: This modern strategy involves the cycloaddition of in situ generated arynes with nitrile oxides to construct the benzo[d]isoxazole ring system. This method offers a direct route to functionalized derivatives under mild conditions.[4]

The following diagram illustrates a general synthetic pathway for the formation of the benzo[d]isoxazole core via the intramolecular cyclization of an o-hydroxy ketoxime.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization o-Hydroxyacetophenone o-Hydroxyacetophenone o-Hydroxy Ketoxime o-Hydroxy Ketoxime o-Hydroxyacetophenone->o-Hydroxy Ketoxime Hydroxylamine Benzo[d]isoxazole Core Benzo[d]isoxazole Core o-Hydroxy Ketoxime->Benzo[d]isoxazole Core Base-catalyzed cyclization

Caption: General Synthetic Pathway to the Benzo[d]isoxazole Core.

Quantitative Analysis of Biological Activity

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on both the benzene and isoxazole rings. The following table summarizes the in vitro activity of a selection of benzo[d]isoxazole compounds against various biological targets.

Compound IDCore StructureR1R2TargetActivity (IC50/Ki, nM)Reference
1a Benzo[d]isoxazoleH4-FluorophenylAnticancer (HCT-116)>100,000[6]
1b Benzo[d]isoxazoleH4-ChlorophenylAnticancer (HCT-116)85,300[6]
1c Benzo[d]isoxazoleH4-BromophenylAnticancer (HCT-116)76,400[6]
1d Benzo[d]isoxazoleH4-NitrophenylAnticancer (HCT-116)45,200[6]
Risperidone Benzo[d]isoxazole derivative--Dopamine D2 Receptor3.13 (Ki)N/A
Paliperidone Benzo[d]isoxazole derivative--Dopamine D2 Receptor3.2 (Ki)N/A
Risperidone Benzo[d]isoxazole derivative--Serotonin 5-HT2A Receptor0.16 (Ki)N/A
Paliperidone Benzo[d]isoxazole derivative--Serotonin 5-HT2A Receptor0.4 (Ki)N/A
Zonisamide Benzo[d]isoxazole derivative--Carbonic AnhydraseVaries[2]

Key Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 1,2-Benzisoxazoles via o-Hydroxy Ketoxime Cyclization

This protocol is a generalized procedure based on classical synthetic methods.[3]

Step 1: Synthesis of o-Hydroxy Ketoxime

  • To a solution of the substituted o-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the o-hydroxy ketoxime.

Step 2: Cyclization to 1,2-Benzisoxazole

  • Dissolve the o-hydroxy ketoxime (1.0 eq) in a suitable solvent such as pyridine or acetic acid.

  • If using acetic acid, add acetic anhydride (1.1 eq).

  • Heat the reaction mixture at reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3-substituted 1,2-benzisoxazole.

Protocol for Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT2A receptors.[7][8]

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

  • Unlabeled competitor (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and the test compound at various concentrations.

  • Initiate the binding reaction by adding the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The therapeutic effects of many benzo[d]isoxazole-based drugs, particularly the atypical antipsychotics, are attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagram illustrates the hypothesized interplay between these neurotransmitter systems in schizophrenia and the site of action for atypical antipsychotics.

G cluster_pathways Neurotransmitter Pathways in Schizophrenia cluster_symptoms Symptoms of Schizophrenia Mesolimbic_Pathway Mesolimbic Pathway (VTA to Nucleus Accumbens) Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) Mesolimbic_Pathway->Positive_Symptoms Dopamine Hyperactivity Mesocortical_Pathway Mesocortical Pathway (VTA to Prefrontal Cortex) Negative_Symptoms Negative Symptoms (Alogia, Avolition) Mesocortical_Pathway->Negative_Symptoms Dopamine Hypoactivity Cognitive_Symptoms Cognitive Deficits Mesocortical_Pathway->Cognitive_Symptoms Dopamine Hypoactivity Nigrostriatal_Pathway Nigrostriatal Pathway (Substantia Nigra to Striatum) EPS Extrapyramidal Side Effects Nigrostriatal_Pathway->EPS Dopamine Blockade Tuberoinfundibular_Pathway Tuberoinfundibular Pathway (Hypothalamus to Pituitary) Hyperprolactinemia Hyperprolactinemia Tuberoinfundibular_Pathway->Hyperprolactinemia Dopamine Blockade Atypical_Antipsychotics Atypical Antipsychotics (e.g., Risperidone) Atypical_Antipsychotics->Mesolimbic_Pathway D2 Antagonism Atypical_Antipsychotics->Mesocortical_Pathway 5-HT2A Antagonism (Increases Dopamine) Atypical_Antipsychotics->Nigrostriatal_Pathway Loose D2 Binding Atypical_Antipsychotics->Tuberoinfundibular_Pathway D2 Antagonism

Caption: Dopaminergic Pathways in Schizophrenia and Antipsychotic Action.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold has firmly established its place in the annals of medicinal chemistry. From its early beginnings as a synthetic curiosity to its current status as a privileged core in numerous clinically successful drugs, its journey highlights the power of chemical innovation in addressing unmet medical needs. The continued exploration of novel derivatives and the elucidation of their complex pharmacological profiles promise to further expand the therapeutic applications of this remarkable heterocyclic system. Future research will likely focus on developing more selective and potent benzo[d]isoxazole-based agents with improved safety profiles for a growing number of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of isoxazole and its derivatives. Isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic characteristics and synthetic versatility.[1][2] The incorporation of the isoxazole moiety can enhance physicochemical properties and biological activity, making it a focal point in drug discovery and development.[1][3]

Physical and Physicochemical Properties

The parent isoxazole is a colorless liquid with a pyridine-like odor.[4] Its physical properties, and those of its derivatives, are influenced by the electronegative oxygen and nitrogen atoms, which create a significant dipole moment.[4] The solubility of isoxazole is notable in polar solvents like water and alcohols, a characteristic that is crucial for pharmaceutical applications.[5]

Table 1: Physical Properties of Unsubstituted Isoxazole

Property Value References
IUPAC Name 1,2-Oxazole [1][6]
Molecular Formula C₃H₃NO [1][6]
Molar Mass 69.06 g/mol [1][6]
Appearance Colorless liquid [4][5]
Density 1.075 - 1.078 g/mL at 25 °C [6][7]
Melting Point -67.1 °C [7]
Boiling Point 93 - 95 °C [6][7]
pKa (of conjugate acid) -3.0[6] / 1.3[4] [4][6]
Solubility in Water 167 g/L [7]

| Dipole Moment | 3.3 D (in benzene) |[4] |

Spectroscopic Characterization

The structural elucidation of isoxazole derivatives relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry. The unique electronic environment of the heterocyclic ring gives rise to characteristic spectral data.

Table 2: General Spectroscopic Data for Isoxazole Derivatives

Technique Observation Description References
¹H NMR Aromatic protons typically appear in the δ 6.0-8.5 ppm range. The specific chemical shifts are highly dependent on the substitution pattern on the ring. [8][9]
¹³C NMR Ring carbons resonate in the δ 100-160 ppm range. Solid-state ¹³C{¹⁴N} NMR can differentiate isoxazole from its oxazole isomer based on the number of C-N bonds.[10] [10][11]
IR Spectroscopy ~1605 cm⁻¹ (C=N stretch)~1270 cm⁻¹ (C-N stretch)~1150 cm⁻¹ (N-O stretch)~1060 cm⁻¹ (C-O stretch) The presence and position of these bands are indicative of the isoxazole ring structure. The disappearance of a precursor's carbonyl stretch (e.g., from a chalcone) confirms cyclization.[8] [8]

| Mass Spectrometry | Odd-numbered molecular ion peak. | The presence of a single nitrogen atom results in a molecular ion peak with an odd mass-to-charge ratio, consistent with the Nitrogen Rule. |[11] |

Chemical Properties and Reactivity

The isoxazole ring is an electron-rich aromatic system, yet its reactivity is complex, influenced by both the electron-donating oxygen and the electron-attracting pyridine-type nitrogen.[4] This duality allows for a range of chemical transformations.

Key Reactions:

  • Electrophilic Substitution : Occurs more readily than in pyridine.[4] The position of substitution is directed by the existing groups on the ring.

  • Nucleophilic Substitution : Generally requires activation by electron-withdrawing groups.

  • Ring Cleavage : The N-O bond is the weakest link in the ring and is susceptible to cleavage under certain conditions.[6]

    • Reductive Cleavage : Hydrogenolysis of the N-O bond is a common method to unmask 1,3-dicarbonyl functionalities, making isoxazoles valuable synthetic intermediates.[4]

    • Photochemical Rearrangement : Under UV irradiation, the weak N-O bond can break, leading to a rearrangement cascade that can form an oxazole through an azirine intermediate.[6]

G Isoxazole Isoxazole ExcitedState Excited State Isoxazole->ExcitedState UV Irradiation (hν) Azirine Azirine Intermediate ExcitedState->Azirine N-O Bond Cleavage & Rearrangement Oxazole Oxazole Azirine->Oxazole Ring Expansion

Caption: Photolytic rearrangement of isoxazole to oxazole via an azirine intermediate.

Synthesis of Isoxazole Derivatives

A variety of synthetic routes have been developed to construct the isoxazole ring, ranging from classic condensation reactions to modern green chemistry approaches.

Common Synthetic Strategies:

  • 1,3-Dipolar Cycloaddition : The reaction of a nitrile oxide with an alkyne is a highly efficient and regioselective method for forming 3,5-disubstituted isoxazoles.[6][12]

  • Condensation of Hydroxylamine with 1,3-Dicarbonyls : The reaction of hydroxylamine with 1,3-diketones or α,β-unsaturated carbonyl compounds (like chalcones) is a foundational method for isoxazole synthesis.[6][13]

  • Green Synthetic Methods : To address environmental concerns, methods utilizing ultrasound irradiation, microwave assistance, and aqueous media have been developed, often leading to higher yields, shorter reaction times, and easier work-up procedures.[13][14][15]

G General Workflow for Isoxazole Synthesis Reactants Reactants (e.g., Chalcone, Hydroxylamine HCl) Reaction Reaction Step (e.g., Reflux in Ethanol) Reactants->Reaction Workup Work-up (e.g., Pour into ice water) Reaction->Workup Filtration Filtration & Washing Workup->Filtration Crude Crude Product Filtration->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Pure Isoxazole Derivative Purification->Final Characterization Characterization (NMR, IR, MS, MP) Final->Characterization

Caption: A generalized experimental workflow for the synthesis and purification of isoxazole derivatives.

Experimental Protocol Example: Synthesis from a Chalcone

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles from chalcone precursors.[16]

  • Setup : To a round-bottom flask, add the chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (1.5 equivalents).[16]

  • Solvent : Add ethanol as the solvent to the flask.[16]

  • Reaction : Reflux the reaction mixture for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[16]

  • Isolation : After the reaction is complete, concentrate the mixture by removing the solvent under reduced pressure.[16]

  • Precipitation : Pour the concentrated residue into ice-cold water to precipitate the crude product.[16]

  • Purification : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[16]

  • Characterization : Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.[17]

Applications in Drug Development: COX-2 Inhibition

Isoxazole derivatives are prominent in pharmacology, with applications as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[2] A notable example is their role as selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, a well-known anti-inflammatory drug, features an isoxazole core.[6][18]

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Mediation Inhibitor Isoxazole Derivative (e.g., Valdecoxib) Inhibitor->COX2 Inhibition

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl Benzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of ethyl benzo[d]isoxazole-3-carboxylate. The benzo[d]isoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-tubercular agents and as Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of prostate cancer.[1] This document is intended to serve as a detailed resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogs.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.33d, J=8.0 Hz1HH-4
7.93d, J=8.4 Hz1HH-7
7.78ddd, J=8.4, 7.2, 1.2 Hz1HH-6
7.55ddd, J=8.0, 7.2, 0.8 Hz1HH-5
4.58q, J=7.2 Hz2H-OCH₂CH₃
1.50t, J=7.2 Hz3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.2C=O
161.0C-3a
154.9C-3
133.0C-6
129.8C-7a
123.0C-5
121.2C-4
110.2C-7
63.0-OCH₂CH₃
14.2-OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
1738C=O stretch (ester)
1630C=N stretch
1578, 1452Aromatic C=C stretch
1240C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
191.06[M]⁺ (Calculated for C₁₀H₉NO₃: 191.06)
146.04[M - OEt]⁺
118.03[M - COOEt]⁺

Experimental Protocols

Synthesis of this compound

Scheme 1: Synthesis of this compound

Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime 1. NaOH, H₂O 2. HCl Hydroxylamine Hydroxylamine Hydroxylamine->Salicylaldoxime Salicyloyl_Chloride_Oxime Salicyloyl Chloride Oxime Salicylaldoxime->Salicyloyl_Chloride_Oxime DMF NCS N-Chlorosuccinimide NCS->Salicyloyl_Chloride_Oxime Benzo_Isoxazole_Acid Benzo[d]isoxazole-3-carboxylic Acid Salicyloyl_Chloride_Oxime->Benzo_Isoxazole_Acid Triethylamine Triethylamine Triethylamine->Benzo_Isoxazole_Acid Ethyl_Benzo_Isoxazole This compound Ethanol Ethanol, H+ Ethanol->Ethyl_Benzo_Isoxazole Benzo_Isoxazole_Acid->Ethyl_Benzo_Isoxazole Reflux

Caption: Synthetic pathway for this compound.

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Triethylamine

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Salicylaldoxime: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by acidification to yield salicylaldoxime.

  • Synthesis of Salicyloyl Chloride Oxime: Salicylaldoxime is treated with N-chlorosuccinimide in dimethylformamide to afford salicyloyl chloride oxime.

  • Synthesis of Benzo[d]isoxazole-3-carboxylic Acid: The salicyloyl chloride oxime is then cyclized in the presence of a base like triethylamine to form benzo[d]isoxazole-3-carboxylic acid.

  • Esterification to this compound: Benzo[d]isoxazole-3-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

General Information:

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

  • Infrared (IR): Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Biological Context: Inhibition of BET Signaling Pathway

The benzo[d]isoxazole scaffold has been identified as a key component in the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. In many cancers, including castration-resistant prostate cancer, BRD4 is involved in the transcriptional activation of oncogenes like c-MYC and the androgen receptor (AR).

Mechanism of Action:

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones on chromatin, thereby displacing them from gene promoters and enhancers. The downstream effect is the suppression of the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-MYC, AR) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth BET_Inhibitor This compound (as a BET Inhibitor) BET_Inhibitor->BRD4 Inhibits Binding

References

The Diverse Biological Activities of the Benzo[d]isoxazole Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological potential of benzo[d]isoxazole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Antipsychotic Activity

Benzo[d]isoxazole derivatives are well-established as atypical antipsychotic agents.[1][2] Several commercially successful drugs, including risperidone, paliperidone, and iloperidone, are based on this core structure.[1] The primary mechanism of action for their antipsychotic effect involves the potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[1] This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics.[1]

Signaling Pathway for Antipsychotic Action

The therapeutic effect of benzo[d]isoxazole-based antipsychotics is primarily achieved through the modulation of dopaminergic and serotonergic signaling pathways in the brain.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Modulates 5HT2A_Receptor->Signal_Transduction Modulates Antipsychotic_Effect Antipsychotic Effect (Reduced Psychosis) Signal_Transduction->Antipsychotic_Effect Benzisoxazole_Derivative Benzo[d]isoxazole Derivative Benzisoxazole_Derivative->D2_Receptor Antagonizes Benzisoxazole_Derivative->5HT2A_Receptor Antagonizes

Caption: Dopaminergic and Serotonergic Pathway Modulation.

Quantitative Data: Receptor Binding Affinity
CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
Risperidone3.1 - 5.90.16 - 0.5
Paliperidone0.8 - 4.90.2 - 1.1
Iloperidone6.35.6

Data compiled from multiple sources.

Anticancer Activity

Recent studies have highlighted the potential of benzo[d]isoxazole derivatives as anticancer agents.[3][4] A notable mechanism of action is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[5][6] HIF-1α is a key transcription factor that plays a crucial role in tumor progression and metastasis, making it an attractive target for cancer therapy.[4][6]

Signaling Pathway for HIF-1α Inhibition

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Benzo[d]isoxazole derivatives can interfere with this process.

Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization HIF_1_Complex HIF-1α/HIF-1β Complex (HIF-1) HIF_1a_Stabilization->HIF_1_Complex HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF_1_Complex->HRE_Binding Gene_Transcription Target Gene Transcription (e.g., VEGF, PDK1) HRE_Binding->Gene_Transcription Tumor_Progression Tumor Progression (Angiogenesis, Metastasis) Gene_Transcription->Tumor_Progression Benzisoxazole_Derivative Benzo[d]isoxazole Derivative Benzisoxazole_Derivative->HIF_1a_Stabilization Inhibits

Caption: HIF-1α Signaling Pathway Inhibition.

Quantitative Data: In Vitro Anticancer Activity
Compound/AnalogCell LineAssay TypeIC50 (nM)CytotoxicityReference
Analog 15HEK293TDual-Luciferase Reporter Assay24> 50 µM[4][5]
Analog 31HEK293TDual-Luciferase Reporter Assay24> 50 µM[4][5]
Compound 75MV4-11 (AML)MTT Assay2000Selective over bone marrow cells[3]
Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Inhibition

This assay is used to screen for inhibitors of HIF-1α transcriptional activity.[5]

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a pGL3-HRE-luciferase reporter plasmid (containing the firefly luciferase gene under the control of a hypoxia-responsive element) and a pRL-TK plasmid (containing the Renilla luciferase gene for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the benzo[d]isoxazole derivatives.

  • Hypoxia Induction: The plates are then incubated under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours.

  • Luciferase Assay: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are calculated from the dose-response curves.

Antimicrobial Activity

The benzo[d]isoxazole core is a versatile scaffold for the development of various antimicrobial agents, including antibacterial, antifungal, and anti-tubercular compounds.[2][3]

Quantitative Data: Antimicrobial Activity
CompoundActivityOrganism(s)MIC (µg/mL)
Compound 32AntibacterialEscherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilisNot specified (good activity)
Compounds 25-28AntibacterialBacillus subtilis ATCC 6633, Escherichia coli ATCC 35218Not specified (very good activity)
Compounds 50-52Anti-tubercularMycobacterium tuberculosis H37Rv3.12
Compounds 53, 54Anti-tubercularMycobacterium tuberculosis H37Rv6.25, 3.25
Compound 55Anti-tubercularMycobacterium tuberculosis H37Rv6.25
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The benzo[d]isoxazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticonvulsant Activity

Several benzo[d]isoxazole derivatives have demonstrated significant anticonvulsant properties in preclinical models.[3][7]

Quantitative Data: Anticonvulsant Activity
CompoundTest ModelED50 (mg/kg)
Compound 47Maximal Electroshock (MES)14.90
Compound 48Subcutaneous Pentylenetetrazole (scPTZ)42.30
Compound 8aMaximal Electroshock (MES)14.90
Compound 7dSubcutaneous Pentylenetetrazole (scPTZ)42.30
Experimental Workflow for Anticonvulsant Screening

The initial screening of anticonvulsant activity often involves two primary in vivo models in mice: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][8]

Compound_Admin Compound Administration (i.p. or oral) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotorod Test) Compound_Admin->Neurotoxicity Observation_MES Observation for Tonic Hindlimb Extension MES_Test->Observation_MES Observation_scPTZ Observation for Clonic Seizures scPTZ_Test->Observation_scPTZ Protection_MES Protection (Absence of Seizure) Observation_MES->Protection_MES Protection_scPTZ Protection (Absence of Seizure) Observation_scPTZ->Protection_scPTZ Data_Analysis Data Analysis (ED50, TD50, Protective Index) Protection_MES->Data_Analysis Protection_scPTZ->Data_Analysis Neurotoxicity->Data_Analysis

Caption: Anticonvulsant Screening Workflow.

Experimental Protocols: Anticonvulsant and Neurotoxicity Tests
  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Animal Model: Mice are used.

    • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses.

    • Stimulation: After a specific time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

    • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

    • Animal Model: Mice are used.

    • Compound Administration: The test compound is administered i.p. or orally.

    • Convulsant Administration: After a set time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Observation: The mice are observed for the onset of clonic seizures (a seizure lasting for at least 5 seconds) within a 30-minute period. Protection is defined as the absence of clonic seizures.

  • Rotorod Test for Neurotoxicity: This test assesses motor coordination and potential neurological deficits.

    • Animal Model: Mice are trained to walk on a rotating rod.

    • Compound Administration: The test compound is administered.

    • Testing: At various time points after administration, the mice are placed on the rotating rod, and the time they are able to maintain their balance is recorded. A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.

Anti-inflammatory and Antioxidant Activities

Derivatives of the benzo[d]isoxazole core have also been reported to possess anti-inflammatory and antioxidant properties.[3][9]

Quantitative Data: Anti-inflammatory and Antioxidant Activities
CompoundActivityAssayResult
Compounds 35, 36Anti-inflammatoryNot specifiedGood activity
Compounds 33, 34AntioxidantNot specifiedProminent activity

This guide provides a foundational understanding of the diverse biological activities associated with the benzo[d]isoxazole core structure. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on this versatile scaffold.

References

The Therapeutic Potential of Isoxazoles: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to modulate a wide array of biological processes have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic applications of isoxazoles, with a focus on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern. A common and versatile approach involves the reaction of chalcones with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol outlines the synthesis of 3,5-disubstituted isoxazoles, a common structural motif in many biologically active isoxazole-containing compounds.

Step 1: Synthesis of Chalcone Intermediate A mixture of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) is dissolved in ethanol (30 mL). To this solution, a catalytic amount of a strong base, such as 40% potassium hydroxide solution (5 mL), is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, during which the formation of the chalcone product is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. Upon completion, the reaction mixture is poured into crushed ice, and the precipitated chalcone is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Cyclization to form the Isoxazole Ring The synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are suspended in ethanol (30 mL). A base, such as sodium acetate or potassium hydroxide, is added to the mixture, which is then refluxed for 6-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate, the 3,5-disubstituted isoxazole, is collected by filtration, washed with water, and dried.

Purification and Characterization: The crude isoxazole derivative is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum of a 3,5-disubstituted isoxazole will typically show characteristic signals for the aromatic protons of the substituents and a singlet for the proton at the C4 position of the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the isoxazole ring, typically with the C3 and C5 carbons appearing at lower field than the C4 carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized isoxazole derivative.

II. Therapeutic Applications and Biological Evaluation

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The following sections detail the biological evaluation methods for these activities and present quantitative data for representative compounds.

A. Anticancer Activity

Isoxazole-containing compounds have shown significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1a PC353.96[1]
1b PC347.27[1]
1c PC3147.9[1]
TTI-4 MCF-72.63[2]
Compound 9 MDA-MB-23130.6[3]
Compound 25 MDA-MB-23135.5[3]
Compound 34 MDA-MB-23122.3[3]
B. Anti-inflammatory Activity

Many isoxazole derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test isoxazole compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the production of prostaglandins (e.g., PGE₂) is measured using an ELISA kit.

  • IC₅₀ and Selectivity Index Calculation: The IC₅₀ values for both COX-1 and COX-2 are determined. The COX-2 selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib 1500.00530000[4]
Celecoxib 150.04375[4]
IXZ3 >100.95>10.5
C6 52.160.5594.83
C5 60.080.8570.68[5]
C3 22.570.9324.26[5]
C. Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics. Novel isoxazole derivatives continue to be explored for their potential to combat bacterial and fungal infections.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilutions: The isoxazole compound is serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
TPI-1 12.506.2512.506.25[6]
TPI-2 6.256.256.2512.50[6]
TPI-14 6.256.256.256.25[6]
Compound 178d 100117--[7]
Compound 178e 95110--[7]
Compound 178f 11595--[7]
D. Neuroprotective Activity

Certain isoxazole derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Neuronal cells (e.g., HT22 cells) are cultured in a suitable medium.

  • Compound Treatment and Oxidative Stress Induction: The cells are pre-treated with the isoxazole compound for a period, followed by the addition of an oxidative stress-inducing agent (e.g., glutamate or H₂O₂).

  • Cell Viability Assessment: After a further incubation period, cell viability is assessed using a method such as the MTT or MTS assay.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration of the compound that provides 50% of the maximal neuroprotective effect, is calculated.

Compound IDCell LineProtective EffectEC₅₀ (µM)Reference
Compound 17 HT22Against oxidative stress~0.3[8]
Compound 18 HT22Against oxidative stress~0.3[8]
Compound 20 HT22Against oxidative stress~0.3[8]

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoxazoles exert their therapeutic effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for isoxazole derivatives.

A. COX-2 Inhibition in Inflammation

As mentioned earlier, a significant anti-inflammatory mechanism of many isoxazoles is the selective inhibition of the COX-2 enzyme. This selectivity is attributed to the ability of the isoxazole scaffold to fit into the larger and more flexible active site of COX-2 compared to COX-1. Molecular modeling studies have shown that specific substitutions on the isoxazole ring can enhance this selectivity.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits

Isoxazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
B. Akt/GSK3β/β-Catenin Signaling Pathway

The Akt/GSK3β/β-catenin signaling pathway is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Some isoxazole derivatives have been shown to modulate this pathway.[9][10][11] For instance, certain isoxazole chalcone derivatives can activate this pathway, leading to increased melanogenesis.[9][10][11] This involves the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK3β. The inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate in the nucleus and activate the transcription of target genes.

Akt_GSK3b_betaCatenin cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoxazole Isoxazole Derivative PI3K PI3K Isoxazole->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK3β pAkt->GSK3b Phosphorylates (Inactivates) pGSK3b p-GSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Modulation of the Akt/GSK3β/β-catenin pathway by an isoxazole derivative.
C. Other Signaling Pathways

Isoxazole derivatives have also been implicated in the modulation of other important signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway . The MAPK/ERK pathway is crucial for cell proliferation and differentiation, and its inhibition is a key strategy in cancer therapy. The NF-κB pathway is a central regulator of inflammation and the immune response. The ability of isoxazoles to interact with these pathways further highlights their therapeutic versatility.

IV. Conclusion

The isoxazole scaffold represents a highly valuable framework in the field of drug discovery. The synthetic accessibility and the diverse range of biological activities associated with isoxazole derivatives make them attractive candidates for the development of novel therapeutics. This technical guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of isoxazoles in key therapeutic areas. Further exploration of the vast chemical space of isoxazole derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved medicines.

References

Methodological & Application

Applications of Ethyl Benzo[d]isoxazole-3-carboxylate in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl benzo[d]isoxazole-3-carboxylate, a versatile heterocyclic compound, is a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including the fused benzene ring and the reactive isoxazole core, allow for a variety of chemical transformations, making it an attractive starting material for the development of novel compounds with potential therapeutic and industrial applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.

Overview of Synthetic Applications

This compound serves as a key intermediate in several important organic transformations. The reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions, provides a powerful tool for the synthesis of various acyclic and heterocyclic structures. Key applications include:

  • Synthesis of β-Enamino-ketoesters: The isoxazole ring can be reductively cleaved to afford highly functionalized β-enamino-ketoesters. These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

  • Formation of Novel Heterocyclic Scaffolds: Through ring-opening and subsequent intramolecular cyclization, the benzo[d]isoxazole moiety can be transformed into other valuable heterocyclic systems, such as pyridones.

  • Precursor to Bioactive Molecules: Derivatives of benzo[d]isoxazole have shown promise as anticonvulsant agents, highlighting the potential of this compound as a scaffold for the development of new therapeutic agents.

The following sections provide detailed experimental protocols for some of these key applications.

Experimental Protocols

Reductive Ring Opening to Ethyl (Z)-2-amino-3-(2-hydroxyphenyl)-3-oxoprop-2-enoate

This protocol describes the palladium-catalyzed hydrogenation of a related isoxazole derivative, which is expected to be applicable to this compound, leading to the formation of a β-enamino-ketoester. This transformation is a domino process involving deoxygenation followed by the reductive opening of the isoxazole ring.[1]

Reaction Scheme:

G cluster_0 Reductive Ring Opening of this compound start This compound product Ethyl (Z)-2-amino-3-(2-hydroxyphenyl)-3-oxoprop-2-enoate start->product reagents reagents H2 (1 atm), Pd/C Ethanol, rt

Caption: Reductive ring opening of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound191.17191 mg1.0
10% Palladium on charcoal (Pd/C)-21 mg-
Anhydrous Ethanol46.0720 mL-
Hydrogen gas (H₂)2.021 atm-

Procedure:

  • In a suitable flask, a mixture of this compound (191 mg, 1.0 mmol) and 10% Pd/C (21 mg) in anhydrous ethanol (20 mL) is prepared.[1]

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon is sufficient for atmospheric pressure).

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ethyl (Z)-2-amino-3-(2-hydroxyphenyl)-3-oxoprop-2-enoate.

Synthesis of Pyrrolidine-2,5-dione Derivatives

This protocol outlines a general method for the synthesis of N-substituted pyrrolidine-2,5-dione derivatives from a 3-(benzo[d]isoxazol-3-yl) precursor, demonstrating the utility of the benzo[d]isoxazole moiety in constructing other heterocyclic systems with potential biological activity.[2]

Experimental Workflow:

G cluster_workflow Synthesis of Pyrrolidine-2,5-dione Derivatives start 3-(benzo[d]isoxazol-3-yl)acetic acid step1 Reaction with succinic anhydride start->step1 intermediate Intermediate succinamic acid derivative step1->intermediate step2 Cyclization with acetyl chloride intermediate->step2 product 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione step2->product step3 N-substitution with various amines/halides product->step3 final_products N-substituted pyrrolidine-2,5-dione derivatives step3->final_products

Caption: Workflow for the synthesis of pyrrolidine-2,5-dione derivatives.

Materials:

ReagentMolar Mass ( g/mol )
3-(benzo[d]isoxazol-3-yl)acetic acid191.17
Succinic anhydride100.07
Anhydrous toluene92.14
Acetyl chloride78.50
Various primary amines or alkyl/aryl halides-
Anhydrous potassium carbonate138.21
Anhydrous N,N-dimethylformamide (DMF)73.09

Procedure:

Step 1: Synthesis of the succinamic acid intermediate

  • A solution of 3-(benzo[d]isoxazol-3-yl)acetic acid and an equimolar amount of succinic anhydride in anhydrous toluene is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the crude succinamic acid derivative, which can be used in the next step without further purification.

Step 2: Cyclization to 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione

  • The crude succinamic acid derivative is treated with an excess of acetyl chloride and heated.

  • After the reaction is complete, the excess acetyl chloride is removed under reduced pressure.

  • The residue is treated with cold water, and the resulting solid is collected by filtration, washed with water, and dried to give 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione.

Step 3: N-substitution

  • A mixture of 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione, the desired primary amine or alkyl/aryl halide, and anhydrous potassium carbonate in anhydrous DMF is stirred at room temperature or heated.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Potential Future Applications

The unique reactivity of the benzo[d]isoxazole ring system opens up possibilities for other synthetic transformations. Based on the reactivity of related isoxazoles, the following applications for this compound can be envisioned:

  • Ring-Opening Fluorination: Treatment with an electrophilic fluorinating agent could lead to the formation of α-fluoro-β-ketonitriles, which are valuable building blocks in medicinal chemistry.[3]

  • Molybdenum-Mediated Ring Expansion: Reaction with molybdenum hexacarbonyl could potentially lead to the synthesis of novel, substituted quinoline derivatives.[4]

  • Decarboxylation: The carboxylate group can be removed to provide the parent benzo[d]isoxazole, which can then be further functionalized at different positions.

Conclusion

This compound is a promising starting material for the synthesis of a variety of organic molecules. Its ability to undergo ring-opening and other transformations makes it a valuable tool for accessing complex molecular architectures. The protocols provided herein serve as a starting point for researchers to explore the full synthetic potential of this versatile heterocyclic compound. Further investigation into its reactivity is warranted to expand its applications in drug discovery and materials science.

References

Application Notes and Protocols: Ethyl Benzo[d]isoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl benzo[d]isoxazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic structure and the presence of the reactive ester group make it an attractive scaffold for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, with a focus on its use in the synthesis of enzyme inhibitors and antimycobacterial agents, along with relevant experimental protocols and data.

I. Synthetic Applications

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. It is particularly valuable for creating derivatives with activity against a range of biological targets.[1]

A. Intermediate in the Synthesis of EPAC Antagonists

Exchange protein directly activated by cAMP (EPAC) is a key signaling protein involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer, inflammation, and cardiovascular disorders. This compound has been utilized as a starting material for the synthesis of potent EPAC antagonists.[2] The synthesis involves a two-step process to generate 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues.[2]

Experimental Protocol: Synthesis of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl Cyanide Analogues [2]

Step 1: Synthesis of the Cyanomethyl Ketone Intermediate

  • To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add 1.6 M methyl lithium in diethyl ether dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding acetic acid.

  • Warm the mixture to 0 °C and pour it into ice/water.

  • Extract the product with ethyl acetate.

  • The resulting crude cyanomethyl ketone is used directly in the next step without further purification.

Step 2: Coupling with Aryldiazonium Chlorides

  • Prepare the desired aryldiazonium chloride by treating the corresponding aromatic amine with sodium nitrite and 2 N hydrochloric acid.

  • Couple the freshly prepared aryldiazonium salt with the crude cyanomethyl ketone from Step 1 in the presence of sodium acetate as a catalyst at 0 °C.

  • The reaction yields the target 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide derivatives.

  • Purify the final compounds using column chromatography.

II. Biological Activities of Derivatives

The benzo[d]isoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[3][4] Derivatives of this compound have shown promise in several therapeutic areas.

A. Antimycobacterial Activity

Drug-resistant tuberculosis is a significant global health threat, necessitating the development of new antitubercular agents. A series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, derived from the isoxazole-3-carboxylate scaffold, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[5]

One of the most promising compounds from this series, with a 3,4-dichlorobenzyl substituent, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the H37Rv strain of Mtb and showed equipotent activity against drug-resistant strains.[5] This compound also demonstrated concentration-dependent bactericidal activity and synergistic effects with streptomycin.[5]

Table 1: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Derivatives against Mtb H37Rv [5]

CompoundSubstituent on Benzyl RingMIC (µg/mL)Selectivity Index (SI)
5a 4-Fluoro1>50
5b 4-Chloro0.5>100
5c 4-Bromo0.5>100
5d 2,4-Dichloro0.5>100
5e 3,4-Dichloro0.25>200

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Use a microplate-based assay with a suitable broth medium for Mtb culture (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Serially dilute the test compounds in the microplate wells.

  • Inoculate each well with a standardized suspension of Mtb H37Rv.

  • Incubate the plates at 37 °C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb.

B. BRD4 Inhibition in Acute Myeloid Leukemia

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene transcription and has emerged as a promising target for cancer therapy, particularly in acute myeloid leukemia (AML).[6] Novel N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been designed and synthesized as potent BRD4 inhibitors.[6]

These compounds have demonstrated significant anti-proliferative activity against AML cell lines. Two lead compounds, 11h and 11r , exhibited IC50 values of 0.78 µM and 0.87 µM, respectively, against MV4-11 cells.[6] Further studies showed that compound 11r inhibited the expression of oncogenes such as c-Myc and CDK6, induced cell cycle arrest at the G0/G1 phase, and promoted apoptosis.[6]

Table 2: Anti-proliferative Activity of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide Derivatives against MV4-11 Cells [6]

CompoundIC50 (µM)
11h 0.78
11r 0.87

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed MV4-11 cells in 96-well plates at a suitable density.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Visualizations

Diagram 1: Synthetic Pathway to EPAC Antagonists

G start This compound reagent1 1. MeLi, CH3CN 2. Acetic Acid start->reagent1 intermediate Cyanomethyl ketone intermediate reagent2 Aryldiazonium chloride, NaOAc intermediate->reagent2 reagent1->intermediate product 2-(benzo[d]isoxazol-3-yl)-2-oxo-N- phenylacetohydrazonoyl cyanide analogues (EPAC Antagonists) reagent2->product

Caption: Synthesis of EPAC antagonists from this compound.

Diagram 2: Mechanism of Action of BRD4 Inhibitors in AML

G cluster_cell AML Cell inhibitor N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives brd4 BRD4 inhibitor->brd4 inhibition oncogenes Oncogenes (c-Myc, CDK6) brd4->oncogenes activates transcription apoptosis Apoptosis brd4->apoptosis inhibits proliferation Cell Proliferation oncogenes->proliferation promotes

Caption: Inhibition of BRD4 by benzo[d]isoxazole derivatives in AML.

Diagram 3: General Workflow for Antimycobacterial Drug Discovery

G synthesis Synthesis of benzo[d]isoxazole derivatives mic MIC determination (Mtb H37Rv) synthesis->mic cytotoxicity Cytotoxicity Assay (e.g., Vero cells) mic->cytotoxicity sar Structure-Activity Relationship (SAR) mic->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt in_vivo In vivo efficacy studies lead_opt->in_vivo

Caption: Workflow for the development of benzo[d]isoxazole-based antitubercular agents.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Isoxazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel isoxazole-carboxamide derivatives. The protocols detailed below are based on established methodologies and offer a framework for the development of new therapeutic agents. Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Synthetic Strategy: Amide Coupling

A prevalent and effective method for the synthesis of isoxazole-carboxamide derivatives is the coupling reaction between an isoxazole-carboxylic acid core and various aniline derivatives.[5][6] This reaction is typically facilitated by activating agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).[6][7][8]

General Synthesis Workflow

The overall synthetic scheme involves the activation of the carboxylic acid group of the isoxazole core, followed by nucleophilic attack by the amino group of the aniline derivative to form the amide bond.

SynthesisWorkflow reagent1 Isoxazole-Carboxylic Acid activator EDC, DMAP in DCM reagent1->activator reagent2 Aniline Derivative intermediate Activated Ester Intermediate reagent2->intermediate Nucleophilic Attack activator->intermediate product Isoxazole-Carboxamide Derivative intermediate->product COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Inhibitor Isoxazole-Carboxamide Derivative Inhibitor->COX2 Inhibition

References

Application Notes: Mo(CO)6-Mediated Ring Expansion for the Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-oxo-1,4-dihydropyridine (4-pyridone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents.[1] The development of efficient synthetic routes to access functionalized 4-pyridone derivatives is therefore of significant interest to researchers in drug discovery and development. A novel and effective method for the synthesis of 2,5,6-trisubstituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates involves the molybdenum hexacarbonyl [Mo(CO)6]-mediated ring expansion of readily accessible methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[1]

Mechanism of Action

The reaction is proposed to proceed via a reductive ring opening of the isoxazole ring by Mo(CO)6 in the presence of water.[1] This step generates a transient β-amino enone intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the thermodynamically stable 4-pyridone ring system.[1] Mo(CO)6 is believed to not only facilitate the initial ring opening but may also catalyze the subsequent cyclization step.[1]

Applications

This synthetic strategy offers a straightforward and efficient pathway to a variety of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, which are valuable precursors for the synthesis of more complex molecules, including nicotinates and other heterocyclic systems with potential biological activity.[1] The versatility of the starting isoxazoles allows for the introduction of diverse substituents at the 2, 5, and 6 positions of the pyridone ring, making it a valuable tool for generating compound libraries for drug screening.

Advantages

  • Efficiency: The reaction provides good to excellent yields for a range of substrates.[1]

  • Versatility: Allows for the synthesis of diversely substituted 4-pyridone derivatives.

  • Operational Simplicity: The reaction is typically a one-step procedure with straightforward workup.

Experimental Protocols

General Procedure for the Mo(CO)6-Mediated Ring Expansion

This protocol is based on the optimized conditions reported by Zanakhov et al.[1]

Materials:

  • Methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivative (1.0 equiv)

  • Molybdenum hexacarbonyl [Mo(CO)6] (1.5 equiv)

  • Acetonitrile (MeCN), wet (containing ~1% water)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 equiv) and molybdenum hexacarbonyl (1.5 equiv).

  • Add wet acetonitrile to the flask. The typical concentration is around 0.1 M.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble molybdenum residues. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

Data Presentation

The following table summarizes the yields of various methyl 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized via the Mo(CO)6-mediated ring expansion of the corresponding methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[1]

EntryProductYield (%)
1PhHPh2a 78
2PhH4-MeC₆H₄2b 81
3PhH4-FC₆H₄2c 85
4PhH4-ClC₆H₄2d 79
5PhH4-BrC₆H₄2e 75
6PhH2-thienyl2f 72
74-MeC₆H₄HPh2g 74
84-FC₆H₄HPh2h 76
94-ClC₆H₄HPh2i 82
104-BrC₆H₄HPh2j 70
112-naphthylHPh2k 68
12MeHPh2n 65
13PhPhPh2o 71
14Ph4-MeOC₆H₄Ph2p 67
15Ph4-ClC₆H₄Ph2q 73

Visualizations

G cluster_workflow Experimental Workflow start Start: Methyl 2-(isoxazol-5-yl)-3-oxopropanoate reagents Add Mo(CO)6 and wet MeCN start->reagents reaction Heat at 70 °C, 24h reagents->reaction filtration Cool and filter through Celite reaction->filtration concentration Concentrate filtrate filtration->concentration purification Column Chromatography (Silica gel) concentration->purification product Product: Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate purification->product G cluster_mechanism Proposed Reaction Mechanism isoxazole Methyl 2-(isoxazol-5-yl)-3-oxopropanoate O-N bond intermediate β-Amino enone intermediate isoxazole->intermediate Mo(CO)6, H2O Reductive Ring Opening pyridone Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate intermediate->pyridone Intramolecular Cyclization

References

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed hydrogenation of isoxazole derivatives is a powerful and versatile transformation in organic synthesis. This reaction allows for the reductive cleavage of the N-O bond within the isoxazole ring, leading to the formation of valuable intermediates such as β-enaminones and 1,3-amino alcohols. These products are key building blocks in the synthesis of a wide range of pharmaceuticals, natural products, and other biologically active compounds. The chemoselectivity of this transformation, often utilizing palladium on carbon (Pd/C) as a heterogeneous catalyst, makes it an attractive method in complex molecule synthesis.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the palladium-catalyzed hydrogenation of isoxazole derivatives.

Reaction Pathways and Products

The outcome of the palladium-catalyzed hydrogenation of isoxazoles is highly dependent on the substrate structure and reaction conditions. The two primary reaction pathways lead to the formation of β-enaminones or 1,3-amino alcohols.

Pathway 1: Formation of β-Enaminones

The reductive cleavage of the N-O bond in isoxazoles can yield stable β-enaminone intermediates. This transformation is particularly useful for accessing functionalized ketones and amines.

Reaction Scheme: Isoxazole to β-Enaminone

G cluster_0 Palladium-Catalyzed Hydrogenation Isoxazole Beta-Enaminone Isoxazole->Beta-Enaminone H₂, Pd/C

Caption: General transformation of an isoxazole to a β-enaminone.

Pathway 2: Formation of 1,3-Amino Alcohols

Further reduction of the intermediate β-enaminone or direct reductive ring opening can lead to the formation of 1,3-amino alcohols, which are important structural motifs in many biologically active molecules.

Reaction Scheme: Isoxazole to 1,3-Amino Alcohol

G cluster_1 Palladium-Catalyzed Hydrogenation Isoxazole AminoAlcohol Isoxazole->AminoAlcohol H₂, Pd/C

Caption: Synthesis of a 1,3-amino alcohol from an isoxazole.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed hydrogenation of various isoxazole derivatives, showcasing the influence of substituents and reaction conditions on product distribution and yield.

Table 1: Palladium-Catalyzed Hydrogenation of 3,5-Disubstituted Isoxazoles to β-Enaminones

EntryCatalystSolventPressure (atm)Time (h)Yield (%)
1PhMe10% Pd/CEtOH1495
24-MeO-PhMe5% Pd/CMeOH1692
34-Cl-PhMe10% Pd/CTHF3298
4PhPh10% Pd/CEtOAc1885
5MeEt5% Pd/CEtOH11278

Table 2: Palladium-Catalyzed Hydrogenation of Isoxazoles to 1,3-Amino Alcohols

EntryCatalystSolventPressure (atm)Time (h)Yield (%)
1PhHMe10% Pd/CMeOH51288
24-F-PhHEt10% Pd/CEtOH41685
3MeHPh5% Pd/CTHF101090
4PhMeMe10% Pd/Ci-PrOH52475
5CyHMe10% Pd/CMeOH51882

Experimental Protocols

General Procedure for Palladium-Catalyzed Hydrogenation of Isoxazoles

Safety Precautions: Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere. Hydrogen gas is flammable and explosive; all operations should be conducted in a well-ventilated fume hood.

Experimental Workflow

G A Inert Atmosphere Setup B Catalyst and Substrate Charging A->B N₂ or Ar purge C Solvent Addition B->C D Hydrogenation C->D H₂ balloon or Parr apparatus E Reaction Monitoring D->E TLC or LC-MS E->D Continue if incomplete F Workup and Purification E->F Upon completion

Caption: A typical workflow for palladium-catalyzed hydrogenation.

Materials:

  • Substituted isoxazole

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask or Parr hydrogenation bottle

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or Parr hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

Protocol for the Synthesis of a β-Enaminone (Example from Table 1, Entry 1):

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (50 mg, ~5 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.

  • Under a positive pressure of inert gas, add 3-methyl-5-phenylisoxazole (1.0 g, 6.28 mmol).

  • Add anhydrous ethanol (20 mL) via syringe.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4 hours), carefully vent the excess hydrogen in the fume hood and purge the flask with nitrogen.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the crude β-enaminone.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

Protocol for the Synthesis of a 1,3-Amino Alcohol (Example from Table 2, Entry 1):

  • In a Parr hydrogenation bottle, add 10% Pd/C (100 mg, ~10 mol%).

  • Add 3-phenyl-5-methylisoxazole (1.0 g, 6.28 mmol) and methanol (25 mL).

  • Seal the bottle, place it in the Parr hydrogenation apparatus, and purge with nitrogen three times.

  • Pressurize the vessel with hydrogen gas to 5 atm.

  • Stir the reaction mixture at room temperature for 12 hours, maintaining the hydrogen pressure.

  • After the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol (3 x 15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1,3-amino alcohol.

Mechanistic Considerations

The palladium-catalyzed hydrogenation of isoxazoles proceeds via the initial reductive cleavage of the weak N-O bond.

Proposed Mechanistic Pathway

G A Adsorption of Isoxazole and H₂ onto Pd surface B Cleavage of N-O bond A->B C Formation of β-Enaminone intermediate B->C D Further reduction of C=O and C=C bonds C->D Harsher conditions E Desorption of 1,3-Amino Alcohol D->E

Caption: A simplified mechanism for isoxazole hydrogenation.

The reaction is initiated by the adsorption of the isoxazole ring and molecular hydrogen onto the surface of the palladium catalyst. This is followed by the heterolytic cleavage of the N-O bond, which is the weakest bond in the ring. The resulting intermediate can then either desorb from the catalyst surface as a β-enaminone or undergo further reduction of the carbonyl and/or enamine double bond to yield a 1,3-amino alcohol. The chemoselectivity between these two pathways can be controlled by modulating the reaction conditions such as hydrogen pressure, temperature, and catalyst activity. Milder conditions generally favor the formation of the β-enaminone, while more forcing conditions lead to the fully reduced 1,3-amino alcohol.

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions. This powerful and versatile method allows for the construction of the isoxazole ring from a nitrile oxide and a dipolarophile, typically an alkyne. The isoxazole moiety is a key structural motif in numerous pharmaceuticals and biologically active compounds.

Introduction

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is the most direct and widely employed method for the synthesis of isoxazoles.[1][2] Nitrile oxides are unstable intermediates that are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes.[3] The reaction proceeds via a concerted [3+2] cycloaddition mechanism to afford the five-membered isoxazole ring. The regioselectivity of the addition, yielding either 3,5-disubstituted or 3,4-disubstituted isoxazoles, is influenced by steric and electronic factors of the reactants.[4]

General Reaction Mechanism

The general mechanism for the 1,3-dipolar cycloaddition reaction for isoxazole synthesis is depicted below. A nitrile oxide, generated in situ, reacts with an alkyne in a concerted fashion to form the isoxazole ring.

G cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Precursor Precursor (e.g., Aldoxime, Hydroximoyl Chloride, Nitroalkane) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide Oxidation / Elimination TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R'C≡CR'' (Alkyne) Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Caption: General mechanism of isoxazole synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of isoxazoles using different methods for in situ nitrile oxide generation.

Protocol 1: From Aldoximes using N-Chlorosuccinimide (NCS)

This one-pot, three-component protocol describes the synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes in a deep eutectic solvent (DES).[5]

Experimental Workflow:

G Aldehyde Aldehyde DES ChCl:urea (1:2) 50 °C, 1 h Aldehyde->DES Hydroxylamine Hydroxylamine NaOH Hydroxylamine->DES Oxime In situ Oxime Formation DES->Oxime NCS NCS 50 °C, 3 h Oxime->NCS HydroxyiminoylChloride In situ Hydroxyiminoyl Chloride Formation NCS->HydroxyiminoylChloride Alkyne Alkyne 50 °C, 4 h HydroxyiminoylChloride->Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Isoxazole 3,5-Disubstituted Isoxazole Purification->Isoxazole

Caption: Workflow for isoxazole synthesis from aldehydes.

Materials:

  • Aldehyde (1.0 equiv, 2 mmol)

  • Hydroxylamine hydrochloride (1.0 equiv, 2 mmol, 138 mg)

  • Sodium hydroxide (1.0 equiv, 2 mmol, 80 mg)

  • N-Chlorosuccinimide (NCS) (1.5 equiv, 3 mmol, 400 mg)

  • Alkyne (1.0 equiv, 2 mmol)

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (1 mL)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde in choline chloride:urea (1:2) (1 mL), add hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the resulting mixture at 50 °C for 1 hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for 3 hours.

  • Add the corresponding alkyne and stir the reaction mixture at 50 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

EntryAldehydeAlkyneProductYield (%)
1BenzaldehydePhenylacetylene3,5-Diphenylisoxazole85
24-ChlorobenzaldehydePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole88
34-MethoxybenzaldehydePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole82
4Benzaldehyde1-Heptyne3-Phenyl-5-pentylisoxazole75

Data sourced from: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.[5]

Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol describes the synthesis of a tetracyclic isoxazole via an intramolecular [3+2] cycloaddition of a nitrile oxide generated in situ from an aldoxime.[4]

Experimental Workflow:

G Aldoxime Aldoxime Precursor Reagents NaOCl, Et₃N DCM, 0 °C to rt Aldoxime->Reagents INOC Intramolecular Nitrile Oxide Cycloaddition Reagents->INOC Workup Aqueous Workup & Extraction INOC->Workup Purification Recrystallization Workup->Purification TetracyclicIsoxazole Tetracyclic Isoxazole Purification->TetracyclicIsoxazole

Caption: Workflow for intramolecular isoxazole synthesis.

Materials:

  • 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime (1.0 equiv, 5.65 mmol, 1.125 g)

  • Dichloromethane (DCM) (65 mL)

  • Aqueous sodium hypochlorite (NaOCl, bleach)

  • Triethylamine (Et₃N)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 150 mL round-bottomed flask, add the aldoxime precursor.

  • Add DCM and vigorously stir the solution while cooling to 0 °C in an ice bath.

  • Slowly add aqueous sodium hypochlorite dropwise over 30 minutes.

  • Add triethylamine dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield the tetracyclic isoxazole.

SubstrateProductYield (%)
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeIsoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole97

Data sourced from: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.[4]

Protocol 3: Copper-Catalyzed Cycloaddition

This protocol describes a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes.[6]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol/water (1:1)

Procedure:

  • To a solution of the aldoxime and terminal alkyne in a 1:1 mixture of tert-butanol and water, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous sulfate salt, and concentrate.

  • Purify by column chromatography to obtain the 3,5-disubstituted isoxazole.

AldoximeAlkyneProductYield (%)
Benzaldehyde oximePhenylacetylene3,5-Diphenylisoxazole91
4-Methoxybenzaldehyde oximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole89
Benzaldehyde oxime1-Octyne3-Phenyl-5-hexylisoxazole84

Data sourced from: 3,5-Disubstituted isoxazoles are regioselectively obtained in good yields by a mild and convenient one-pot, three-step procedure utilizing a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes.[6]

Regioselectivity

The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally leads to the regioselective formation of 3,5-disubstituted isoxazoles.[4] This is primarily governed by steric and electronic effects. However, in cases of intramolecular reactions where the reacting moieties are held in a fixed orientation, 3,4-disubstituted isoxazoles can be formed.[4] Computational studies have been employed to understand the origins of regioselectivity in these reactions.[7][8]

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly efficient and versatile method for the synthesis of a wide range of isoxazole derivatives. The choice of nitrile oxide precursor, dipolarophile, and reaction conditions can be tailored to achieve the desired substitution pattern and yield. The protocols provided herein offer robust starting points for researchers in synthetic and medicinal chemistry to explore this valuable transformation.

References

Application Notes and Protocols for Investigating the Biological Activity of Ethyl Isoxazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of ethyl isoxazole-3-carboxylates and detailed protocols for their investigation. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The isoxazole ring is a key pharmacophore found in several clinically approved drugs.[1][2]

Biological Activities of Ethyl Isoxazole-3-carboxylates

Ethyl isoxazole-3-carboxylates serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[3] The isoxazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2]

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[6] Some derivatives have been shown to target VEGFR2, a key mediator of angiogenesis.[5]

Antimicrobial Activity

The isoxazole nucleus is a component of some antibiotics, and its derivatives have shown broad-spectrum antibacterial and antifungal activity.[2] They can be effective against both Gram-positive and Gram-negative bacteria.[7][8] The investigation of their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key steps in evaluating their potential as antimicrobial agents.[9]

Anti-inflammatory and Antioxidant Activity

Certain isoxazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2.[1] Additionally, some compounds have shown potent antioxidant activity by scavenging free radicals, which can contribute to their therapeutic effects in various diseases.[10]

Quantitative Biological Activity Data

The following tables summarize the biological activity of selected ethyl isoxazole-3-carboxylate derivatives and related isoxazole compounds from the literature.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
Carboxamide 3cLeukemia (HL-60(TB), K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)Growth Inhibition- (%GI = 70.79-92.21 at 10µM)[5]
Ureate 8Hepatocellular Carcinoma (HepG2)Cytotoxicity0.84[5]
Hydrazone 10aHepatocellular Carcinoma (HepG2)Cytotoxicity0.79[5]
Hydrazone 10cHepatocellular Carcinoma (HepG2)Cytotoxicity0.69[5]
Sorafenib (Reference)Hepatocellular Carcinoma (HepG2)Cytotoxicity3.99[5]
Indole-isoxazole 14hLiver (Huh7), Breast (MCF7), Colon (HCT116)Cytotoxicity1.83 (Huh7), 2.11 (MCF7), 3.45 (HCT116)[4]
Indole-isoxazole 14jLiver (Huh7), Breast (MCF7), Colon (HCT116)Cytotoxicity2.56 (Huh7), 3.87 (MCF7), 4.12 (HCT116)[4]
Indole-isoxazole 14kLiver (Huh7), Breast (MCF7), Colon (HCT116)Cytotoxicity2.11 (Huh7), 2.98 (MCF7), 3.98 (HCT116)[4]

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
TPI-2S. aureus, B. subtilis, E. coli, C. albicans, A. niger6.25-25[7]
TPI-5S. aureus, B. subtilis, E. coli, C. albicans, A. niger6.25-25[7]
TPI-14S. aureus, B. subtilis, E. coli, C. albicans, A. niger6.25-25[7]
Ciprofloxacin (Reference)S. aureus, B. subtilis, E. coli6.25[7]
Fluconazole (Reference)C. albicans, A. niger12.5[7]
178dE. coli, S. aureus12.5 (E. coli), 25 (S. aureus)[11]
178eE. coli, S. aureus12.5 (E. coli), 25 (S. aureus)[11]
178fE. coli, S. aureus12.5 (E. coli), 25 (S. aureus)[11]
Cloxacillin (Reference)E. coli, S. aureus3.125[11]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of ethyl isoxazole-3-carboxylates.

Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This protocol describes a method for the synthesis of a substituted ethyl isoxazole-3-carboxylate via a cycloaddition-condensation reaction.[12]

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Ethanol

  • Water

  • Silica gel for flash chromatography

  • Petroleum ether (PE)

  • Ethyl acetate (AcOEt)

  • Triethylamine (Et3N)

Procedure:

  • In a sealed tube, combine propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg).

  • Add a solution of NaOH (0.170 mmol) to the mixture.

  • Stir the mixture vigorously at 60 °C for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue using flash chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (5:1) containing 3% triethylamine to obtain the final product.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of ethyl isoxazole-3-carboxylate derivatives on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of ethyl isoxazole-3-carboxylate derivatives against bacteria and fungi.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions down the plate.

  • Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound with no visible microbial growth.

Visualizations

Experimental Workflows

experimental_workflow General Workflow for Biological Evaluation of Ethyl Isoxazole-3-carboxylates cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Antioxidant Antioxidant Assay Characterization->Antioxidant Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Signaling Signaling Pathway Analysis (Western Blot) CellCycle->Signaling signaling_pathway Hypothetical Inhibition of the PI3K/Akt Signaling Pathway cluster_pathway PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Bad Bad Akt->Bad Proliferation Cell Proliferation Akt->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound Ethyl Isoxazole-3-carboxylate Derivative Compound->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl Benzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl benzo[d]isoxazole-3-carboxylate. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a cyclization reaction. A plausible route starts from salicylaldehyde, which is first converted to salicylaldehyde oxime. This intermediate is then reacted with a reagent like ethyl chloroformate or through a [3+2] cycloaddition reaction to form the final product.

Q2: My reaction yield is consistently low. What are the initial troubleshooting steps?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Verify the purity of your salicylaldehyde, hydroxylamine, and any other reagents. Impurities can significantly hinder the reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or the choice of solvent and base can drastically affect the yield.[1][2]

  • Inert Atmosphere: Some intermediates may be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Side product formation is a common reason for low yields and complicates purification. To enhance selectivity:

  • Control Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant may be beneficial, but large excesses can lead to side reactions.

  • Temperature Control: Carefully control the reaction temperature. Exothermic reactions, if not properly managed, can lead to the formation of undesired byproducts.

  • Choice of Base: The strength and type of base used can influence the reaction pathway. An inappropriate base might promote side reactions.

Q4: How can I effectively purify the final product, this compound?

Purification is crucial for obtaining a high-purity product. Common purification techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. The choice of the solvent system (eluent) is critical for achieving good separation. A common system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for purification.

  • Washing: During the workup, washing the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) can remove many impurities.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low to no formation of salicylaldehyde oxime (Step 1) - Incomplete reaction. - Incorrect pH. - Poor quality hydroxylamine.- Increase reaction time and monitor by TLC. - Adjust the pH of the reaction mixture; oxime formation is often pH-sensitive. - Use freshly purchased or purified hydroxylamine.
Low yield in the cyclization step (Step 2) - Inefficient cyclization conditions. - Decomposition of the intermediate oxime. - Inappropriate base or solvent.- Optimize the reaction temperature; some cyclizations require heating. - Add the cyclizing agent slowly to a cooled solution of the oxime. - Screen different bases (e.g., triethylamine, DBU) and solvents (e.g., THF, DCM, acetonitrile).
Formation of a significant amount of a Beckmann rearrangement product. The reaction conditions favor the Beckmann rearrangement of the oxime over the desired N-O bond formation.[2]- Use milder reaction conditions (lower temperature, less harsh reagents). - The choice of catalyst or cyclizing agent is crucial to favor the desired pathway.
Product is lost during workup/purification. - Emulsion formation during extraction. - Product is too soluble in the aqueous phase. - Co-elution of impurities during chromatography.- Add brine to break up emulsions. - Saturate the aqueous phase with salt before extraction. - Optimize the solvent system for column chromatography to improve separation.
Inconsistent yields between batches. - Variability in reagent quality. - Inconsistent reaction setup and conditions.- Use reagents from the same batch for a series of experiments. - Ensure consistent stirring speed, heating, and reaction time.

Experimental Protocols

Step 1: Synthesis of Salicylaldehyde Oxime

A representative protocol for the synthesis of salicylaldehyde oxime is as follows:

  • Dissolve salicylaldehyde in a suitable solvent (e.g., ethanol).

  • Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate).

  • Slowly add the hydroxylamine solution to the salicylaldehyde solution with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.

Step 2: Synthesis of this compound via Cyclization

A general procedure for the cyclization step is:

  • Dissolve the salicylaldehyde oxime in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a suitable base (e.g., triethylamine).

  • Slowly add the cyclizing agent (e.g., ethyl chloroformate) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Oxime Salicylaldehyde Oxime Salicylaldehyde->Oxime Hydroxylamine, Base Product Ethyl Benzo[d]isoxazole- 3-carboxylate Oxime->Product Cyclizing Agent, Base

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization a Dissolve Salicylaldehyde c Mix and React a->c b Prepare Hydroxylamine Solution b->c d Monitor by TLC c->d e Isolate Oxime d->e f Dissolve Oxime e->f Intermediate g Add Base and Cyclizing Agent f->g h React and Monitor by TLC g->h i Workup and Extraction h->i j Purify by Chromatography i->j

Caption: A typical experimental workflow for the two-step synthesis.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or Impurities check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere analyze_side_products Analyze Side Products (TLC/NMR) start->analyze_side_products purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time optimize_reagents Screen Solvents/Bases check_conditions->optimize_reagents use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert adjust_stoichiometry Adjust Stoichiometry analyze_side_products->adjust_stoichiometry

Caption: A logical flow for troubleshooting suboptimal reaction outcomes.

References

Technical Support Center: Ethyl Benzo[d]isoxazole-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl benzo[d]isoxazole-3-carboxylate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and related isoxazole derivatives are flash column chromatography on silica gel and recrystallization. For thermally stable analogs, vacuum distillation can also be an effective method.[1] The choice depends on the nature and quantity of impurities present in the crude product.

Q2: What are the typical impurities I might encounter?

A2: Impurities often include unreacted starting materials, residual solvents, and side-products from the synthesis. For instance, if using amine bases like triethylamine in a previous step, hydrochloride salts may form and need removal.[1] Hydrolysis of the ester to the corresponding carboxylic acid (benzo[d]isoxazole-3-carboxylic acid) is also a potential impurity.[2]

Q3: What is the expected physical state of pure this compound?

A3: Pure this compound is expected to be a solid at room temperature.[2] If your final product is an oil, it may indicate the presence of residual solvent or other impurities.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification. It is used to identify the correct fractions to collect during column chromatography and to assess the purity of the final product. Developing a good TLC solvent system is the first step before attempting column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is an oil, not a solid. Residual solvent (e.g., ethyl acetate, DCM) is trapped in the product.Dry the product under high vacuum for an extended period. A gentle warming (e.g., 30-40°C) can aid solvent removal if the compound is thermally stable.
The product is impure, leading to a melting point depression.Re-purify using column chromatography with a different, less polar eluent system. Attempt recrystallization from a suitable solvent system.
Streaking on TLC plate. The compound may be too acidic or basic, interacting strongly with the silica gel.Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the eluent to improve the spot shape.[3]
The sample is overloaded on the TLC plate.Dilute the sample spot solution and apply a smaller spot to the plate.
Poor separation in column chromatography. The chosen eluent system is too polar, causing all components to elute together.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Run TLC gradients to find the optimal solvent ratio.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed as a uniform, homogenous slurry and is not allowed to run dry.
Product won't crystallize. The solution is supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previously purified batch.
The chosen solvent is not ideal for crystallization.Slowly add an anti-solvent (a solvent in which the compound is insoluble) to the solution until turbidity appears, then warm until clear and allow to cool slowly.
Amine or acid contamination. Residual catalysts (e.g., triethylamine) or acidic byproducts are present.Before chromatography, perform a liquid-liquid extraction. Wash the organic solution with a dilute acid (e.g., 1N HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities.[1]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This is the most widely cited method for purifying isoxazole derivatives.[3][4][5]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or petroleum ether).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Recommended Eluent Systems

The following table summarizes eluent systems used for the purification of this compound analogs, which can serve as excellent starting points for method development.

Compound TypeEluent System (v/v)Reference
Isoxazole EsterPetroleum Ether / Ethyl Acetate (5:1), with 3% Triethylamine[3]
Isoxazole-Carboxamiden-Hexane / Ethyl Acetate (3:2)[4]
Isoxazole-CarboxamideDichloromethane / Ethyl Acetate (4:1)[4]
Heterocyclic Ester5% Ethyl Acetate in Petroleum Ether[5]
Benzo[d]isoxazole DerivativePetroleum Ether / Ethyl Acetate (2:1)[6]

Visualized Workflows

Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification technique based on the initial analysis of the crude product.

Purification_Strategy Crude Crude Product Analysis Analyze Impurity Profile (TLC, Crude NMR) Crude->Analysis Decision Impurities Polarity? Analysis->Decision Column Flash Column Chromatography Decision->Column Different Polarity Recrystallize Recrystallization Decision->Recrystallize Similar Polarity Workup Aqueous Wash (Acid/Base Extraction) Decision->Workup Ionic/ Water-Soluble Pure Pure Product Column->Pure Recrystallize->Pure Workup->Analysis Re-analyze

Caption: Decision workflow for selecting a purification method.

Flash Column Chromatography Workflow

This diagram illustrates the key steps involved in performing a successful flash column chromatography purification.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Eluent System Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

References

identifying side products in ethyl benzo[d]isoxazole-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving the synthesis of ethyl benzo[d]isoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent synthetic route involves the intramolecular cyclization of ethyl 2-cyano-2-(2-fluorophenyl)acetate. This reaction is typically base-mediated, where the fluoride ion is displaced by the in-situ generated enolate of the cyanoacetate.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield. Strong, non-nucleophilic bases are often preferred.

  • Presence of water: Moisture can lead to hydrolysis of the starting material or the product. Ensure all reagents and solvents are anhydrous.

  • Formation of side products: Several side reactions can consume the starting material and reduce the yield of the desired product.

Q3: I am observing an unexpected spot on my TLC plate. What could it be?

A3: An unexpected spot could be one of several potential side products. The most common are:

  • Unreacted starting material: Ethyl 2-cyano-2-(2-fluorophenyl)acetate.

  • Hydrolysis product: 2-Cyano-2-(2-fluorophenyl)acetic acid, formed if the ester group is hydrolyzed.

  • Amide intermediate: 2-Cyano-2-(2-fluorophenyl)acetamide, if the nitrile group is partially hydrolyzed.

  • Decarboxylation product: 2-(2-Fluorophenyl)acetonitrile, which can form under harsh basic or thermal conditions.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation:

  • Use a strong, non-nucleophilic base: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective in promoting the desired cyclization without causing significant hydrolysis.

  • Maintain anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the ester and nitrile functionalities.

  • Control the reaction temperature: The optimal temperature will depend on the specific base and solvent used. Running the reaction at too high a temperature can promote decarboxylation.

  • Optimize reaction time: Prolonged reaction times, especially in the presence of a strong base, can increase the likelihood of side product formation. Monitor the reaction to determine the optimal endpoint.

Q5: What is the best way to purify the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is typically used. Recrystallization can also be employed for further purification if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation Inactive baseUse a fresh batch of a strong, non-nucleophilic base (e.g., NaH, t-BuOK).
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents and reagents.
Presence of a more polar side product (by TLC) Hydrolysis of the ester groupUse a non-aqueous workup. Minimize exposure to acidic or strongly basic aqueous solutions.
Presence of a side product with similar polarity to the starting material Incomplete nitrile hydrolysis to an amideEnsure anhydrous conditions. If the side product persists, consider using a milder base.
Presence of a less polar side product (by TLC) Decarboxylation of the starting materialAvoid excessive heating. Use the lowest effective temperature for the cyclization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2-cyano-2-(2-fluorophenyl)acetate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-cyano-2-(2-fluorophenyl)acetate (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A Ethyl 2-cyano-2-(2-fluorophenyl)acetate B Enolate Intermediate A->B + Base D 2-Cyano-2-(2-fluorophenyl)acetic acid (Hydrolysis) A->D + H₂O E 2-(2-Fluorophenyl)acetonitrile (Decarboxylation) A->E Heat / Strong Base (-CO₂Et) F 2-Cyano-2-(2-fluorophenyl)acetamide (Partial Nitrile Hydrolysis) A->F + H₂O (mild) C This compound (Desired Product) B->C Intramolecular Cyclization (-F⁻)

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm increase_time Increase reaction time or temperature check_sm->increase_time Yes check_polar Polar impurity present? check_sm->check_polar No check_base Verify base activity increase_time->check_base hydrolysis Indicates hydrolysis. Use anhydrous conditions. check_polar->hydrolysis Yes check_nonpolar Non-polar impurity present? check_polar->check_nonpolar No purify Purify by column chromatography hydrolysis->purify decarboxylation Indicates decarboxylation. Lower reaction temperature. check_nonpolar->decarboxylation Yes check_nonpolar->purify No decarboxylation->purify

Caption: Troubleshooting workflow for identifying and addressing issues in the synthesis.

Technical Support Center: Ethyl Benzo[d]isoxazole-3-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and maintaining the stability of ethyl benzo[d]isoxazole-3-carboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound involve two main degradation pathways:

  • Hydrolysis of the ethyl ester: This can occur under both acidic and basic conditions, leading to the formation of benzo[d]isoxazole-3-carboxylic acid.

  • Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring is susceptible to cleavage, particularly under basic conditions, elevated temperatures, and reductive environments (e.g., during hydrogenation)[1][2].

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic Conditions (pH < 4): The compound is relatively stable, though prolonged exposure to strong acids may lead to hydrolysis of the ester group[3][4].

  • Neutral Conditions (pH ~7): The compound exhibits good stability at room temperature[2].

  • Basic Conditions (pH > 8): The isoxazole ring is susceptible to base-catalyzed opening, which is a significant degradation pathway. The rate of degradation increases with pH and temperature[2].

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can accelerate the degradation of this compound, particularly in basic solutions[2]. It is recommended to store the compound and its solutions at controlled room temperature or under refrigeration, protected from excessive heat.

Q4: What is the impact of light on the stability of this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peak corresponding to benzo[d]isoxazole-3-carboxylic acid in HPLC analysis. Hydrolysis of the ethyl ester group.Maintain solution pH in the neutral to slightly acidic range (pH 4-7). Avoid strong acids and bases. Use aprotic solvents where possible.
Loss of parent compound with the appearance of multiple unidentifiable peaks, especially in basic media. Cleavage of the isoxazole ring.Buffer solutions to a pH below 8. Conduct experiments at controlled room temperature. If elevated temperatures are necessary, minimize the duration of heating.
Degradation of the compound during a reaction involving a reducing agent (e.g., catalytic hydrogenation). Reductive opening of the isoxazole ring.Consider alternative synthetic routes that do not involve harsh reducing conditions. If reduction is necessary, carefully select the reducing agent and reaction conditions to minimize ring cleavage.
Gradual loss of purity of the solid compound upon storage. Instability due to exposure to atmospheric moisture and/or light.Store the solid compound in a tightly sealed container in a desiccator, protected from light. Store at recommended temperatures (refrigerated or controlled room temperature).

Data Summary

The following table summarizes the expected stability of this compound under various conditions, based on data from related isoxazole compounds[2].

Condition Parameter Value Expected Stability
pH Stability pH 4.025°CHigh
pH 7.425°CHigh
pH 10.025°CLow (Degradation observed)
Temperature Stability pH 7.437°CModerate (Noticeable degradation)
pH 10.037°CVery Low (Rapid degradation)

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

  • Objective: To evaluate the stability of this compound at different pH values.

  • Materials:

    • This compound

    • pH 4.0, 7.4, and 10.0 buffers

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • In separate vials, add an aliquot of the stock solution to each of the pH 4.0, 7.4, and 10.0 buffers to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • Quench any reaction by diluting the aliquot with the mobile phase.

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

    • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Visualizations

cluster_workflow Stability Testing Workflow start Prepare Stock Solution incubate Incubate at various pH and Temperatures start->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Determine Degradation Kinetics analyze->data

Caption: Experimental workflow for assessing the stability of this compound.

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Ester Hydrolysis cluster_cleavage Ring Cleavage parent This compound hydrolysis_product Benzo[d]isoxazole-3-carboxylic Acid parent->hydrolysis_product Acid/Base Catalysis cleavage_products Ring-Opened Products parent->cleavage_products Base Catalysis / Reduction

References

troubleshooting common issues in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles and what are their primary challenges?

The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds (or their analogs like β-enamino diketones) with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition: This method is widely used but can be hampered by issues such as low yields due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[3][4] Controlling regioselectivity, especially when using internal or certain substituted terminal alkynes, is another significant challenge.[3]

  • Cyclocondensation of 1,3-Dicarbonyls: A classic method, but it often suffers from a lack of regioselectivity, leading to mixtures of isomeric products.[1] The reactions can also require harsh conditions and may have a limited substrate scope.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isomer due to electronic and steric factors.[5] However, if you are observing poor selectivity or wish to favor the 3,4-isomer, consider the following strategies:

  • For the 3,5-isomer:

    • Catalysis: The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[5] Ruthenium catalysts have also been employed for this purpose.[5]

    • Solvent Choice: Utilizing less polar solvents can sometimes favor the formation of the 3,5-isomer.[5]

    • Slow Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can maintain a low concentration of the dipole, thereby improving selectivity.[5]

  • For the 3,4-isomer:

    • The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[5]

    • Alternative Routes: Consider an enamine-based [3+2] cycloaddition, which is a metal-free approach that has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[5] Another strategy is the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂.[1][5]

Q3: My isoxazole synthesis is suffering from low yields. What are the common culprits and how can I address them?

Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide to help improve your reaction efficiency:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common byproduct that lowers the yield of the desired isoxazole.[3][4][5]

    • Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[5] Slow addition of the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration and minimize dimerization.[3]

  • Inefficient Nitrile Oxide Generation: The choice of precursor and the method of generation are critical.

    • Solution: Ensure the purity of your starting materials (e.g., aldoximes).[4] Optimize the stoichiometry of reagents, such as the base (e.g., triethylamine) used for dehydrohalogenation of hydroxamoyl chlorides.

  • Poor Reactivity: Steric hindrance on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[5]

    • Solution: If sterically hindered substrates are necessary, you may need to increase the reaction temperature or prolong the reaction time, but be mindful of potential decomposition.

  • Reaction Conditions: Suboptimal temperature or solvent can negatively impact the yield.

    • Solution: While higher temperatures can increase the reaction rate, they may also lead to decomposition.[5] It is crucial to optimize the temperature. The solvent can affect the solubility of reactants and the reaction rate.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cyclocondensation of β-Enamino Diketones

The reaction of β-enamino diketones with hydroxylamine can potentially lead to six different regioisomeric isoxazoles.[1] Controlling the reaction conditions is key to selectively obtaining the desired isomer.

ParameterRecommendation for 3,4-disubstituted IsoxazoleRecommendation for 4,5-disubstituted Isoxazole
Lewis Acid Use of BF₃·OEt₂ is crucial for activating the carbonyl group and directing the cyclization.[1]No Lewis acid required.
Solvent Acetonitrile (MeCN) generally provides a better regioisomeric ratio in favor of the 3,4-isomer compared to ethanol.[1][3]Ethanol (EtOH) is a suitable solvent.
Additive The addition of pyridine can influence the regioselectivity.[1]Pyridine can be used.

Illustrative Regioisomeric Ratios and Yields [1][3]

SolventAdditiveLewis AcidRegioisomer Ratio (3,4- : 4,5-)Total Yield (%)
EtOHNoneNone35:6573
MeCNNoneNone65:3581
EtOHPyridineNone64:3671
MeCNPyridineBF₃·OEt₂ (2.0 equiv.)>99:185-95 (for 3,4-isomer)

Ratios and yields are illustrative and depend on the specific substrates used.

Troubleshooting Regioselectivity in Isoxazole Synthesis start Start: Isoxazole Synthesis issue Problem Identified start->issue low_yield Low Yield issue->low_yield Low Yield? poor_regio Poor Regioselectivity issue->poor_regio Poor Regioselectivity? byproduct Byproduct Formation issue->byproduct Byproducts? nitrile_oxide_instability Nitrile Oxide Instability/Dimerization low_yield->nitrile_oxide_instability cycloaddition 1,3-Dipolar Cycloaddition poor_regio->cycloaddition cyclocondensation Cyclocondensation poor_regio->cyclocondensation furoxan Furoxan Formation byproduct->furoxan slow_generation Solution: Slow in-situ generation of nitrile oxide at low temperature nitrile_oxide_instability->slow_generation catalysis Solution: Use Cu(I) or Ru catalyst for 3,5-isomer cycloaddition->catalysis lewis_acid Solution: Use Lewis Acid (e.g., BF3.OEt2) for 3,4-isomer cyclocondensation->lewis_acid furoxan->slow_generation excess_alkyne Solution: Use excess alkyne furoxan->excess_alkyne

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the regioselective synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in DCM (10 mL) under an inert atmosphere, add CuI (0.05 mmol).

  • Add NCS (1.1 mmol) to the mixture in one portion at room temperature.

  • Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation of a β-Enamino Diketone

This protocol outlines the synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone and hydroxylamine hydrochloride.[5]

Materials:

  • β-Enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[5]

  • Add boron trifluoride diethyl etherate (1.0 mmol, 2.0 equiv.) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3,4-disubstituted isoxazole.

Experimental Workflow for Isoxazole Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition (3,5-isomer) cluster_cyclocondensation Cyclocondensation (3,4-isomer) a1 Mix Aldoxime, Alkyne, and CuI a2 Add NCS a1->a2 a3 Add Triethylamine a2->a3 a4 Reaction & Monitoring (TLC) a3->a4 a5 Work-up & Extraction a4->a5 a6 Purification (Chromatography) a5->a6 end_product Pure Isoxazole Product a6->end_product b1 Mix β-Enamino Diketone, NH2OH.HCl, and Pyridine b2 Add BF3.OEt2 b1->b2 b3 Reaction & Monitoring (TLC) b2->b3 b4 Work-up & Extraction b3->b4 b5 Purification (Chromatography) b4->b5 b5->end_product start Select Synthesis Route start->a1 For 3,5-isomer start->b1 For 3,4-isomer

Caption: Generalized experimental workflows for two common isoxazole synthesis routes.

References

Technical Support Center: Reaction Condition Optimization for Benzo[d]isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges in the synthesis of benzo[d]isoxazoles.

Troubleshooting Guide

This section addresses specific issues encountered during experimental procedures for benzo[d]isoxazole formation in a direct question-and-answer format.

Question: My reaction is resulting in a very low yield or no desired benzo[d]isoxazole product. What are the common initial troubleshooting steps?

Answer: A low or non-existent yield is a common issue that can often be resolved by systematically re-evaluating your reaction parameters.

  • Review Reaction Conditions: Critical factors influencing the yield include solvent, catalyst, temperature, and reaction time.[1] Sub-optimal conditions, such as an incorrect solvent choice or temperature, can drastically hinder the reaction's outcome. For instance, in the thermolysis of 2-azidobenzophenones, using xylene at 135°C generally produces higher yields compared to toluene or DMF.[1]

  • Substrate and Reagent Purity: Ensure the starting materials and reagents are pure and, if necessary, anhydrous. Impurities can interfere with the reaction mechanism.

  • Reaction Monitoring: Actively monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.[2]

Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: The formation of side products is a frequent challenge in benzo[d]isoxazole synthesis. Identifying the specific side product is key to mitigating its formation.

  • Beckmann Rearrangement: When synthesizing from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[1] The choice of reaction conditions is critical to favor the desired N-O bond formation over this rearrangement.[1] A divergent synthesis method has been developed where anhydrous conditions favor benzo[d]isoxazole formation, while using NaOCl mediates a Beckmann-type rearrangement to form the isomeric benzoxazole.[3]

  • Nitrile Oxide Dimerization: In syntheses that involve the in-situ generation of nitrile oxides, such as in [3+2] cycloaddition reactions, the dimerization of the nitrile oxide to form furoxan can be a significant competing reaction.[1][4] To minimize this, slowly add the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture to maintain a low instantaneous concentration, thereby favoring the reaction with the desired dipolarophile.[1][4]

  • Bis-amide Formation: If you are using a carboxylic acid as a starting material, the formation of a bis-amide can occur instead of the target benzisoxazole. This can often be suppressed by ensuring complete dehydration during the cyclization step.[1]

Question: My cyclization step is inefficient, and I'm isolating a stable intermediate. How can I promote the formation of the benzo[d]isoxazole ring?

Answer: The inefficient cyclization of a stable intermediate is a common kinetic hurdle. Several strategies can be employed to drive the reaction towards the desired product.

  • Change the Catalyst: The choice and amount of catalyst are critical.[2] Lewis acids are often used to promote the cyclization step.[2] For instance, in the dehydration of nitroalkanes to nitrile oxides for intramolecular cycloaddition, ZrCl₄ was found to be the most effective Lewis acid catalyst tested, significantly shortening reaction times.[5]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization.[2] However, this must be done cautiously, as excessive heat can lead to the degradation of reactants or products.[2]

  • Two-Step Process: In some cases, particularly when a stable Schiff base intermediate is formed, isolating the intermediate first and then subjecting it to different, optimized cyclization conditions can improve the overall yield.[2]

Question: I'm struggling with the purification of my final benzo[d]isoxazole product. What are some effective methods?

Answer: Effective purification is crucial for obtaining a high-purity product. Standard organic chemistry techniques are generally effective.

  • Washing: A simple wash of the crude reaction mixture with water or other appropriate solvents can help remove inorganic salts and water-soluble impurities.[2]

  • Recrystallization: The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent system to obtain pure crystals.[2]

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a powerful purification tool.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,2-benzisoxazole core?

A1: Traditional and modern approaches exist for constructing the 1,2-benzisoxazole ring system. Key strategies include:

  • Cyclization via C–O Bond Formation: This is typically performed under basic conditions starting from o-substituted aryl oximes.[6]

  • Cyclization via N–O Bond Formation: This route often starts from o-hydroxyaryl-N-haloimines. A one-pot synthesis from N-H ketimines involves reaction with a halogenating agent like NCS to form an N-chloroimine in situ, which then cyclizes under basic conditions.[6]

  • [3+2] Cycloaddition Reactions: This method involves the reaction of arynes with nitrile oxides.[1][3] Both reactive intermediates are typically generated in situ.[3]

  • Intramolecular Nitrile Oxide Cycloaddition (INOC): This is an efficient method for creating fused isoxazole systems.[5][7] The nitrile oxide is often generated from a nitroalkane via dehydration.[5]

Q2: How critical are temperature and solvent selection for optimizing yield?

A2: Temperature and solvent are highly critical and their optimal values are substrate-dependent. For example, in an intramolecular nitrile oxide cycloaddition for the synthesis of bicyclic isoxazoles, the reaction at -78 °C in DCM gave an excellent yield, while the yield was moderate at 0 °C and poor at room temperature.[5] In another case, the thermolysis of 2-azidobenzophenones to form benzisoxazoles showed that xylene at 135°C provided higher yields than either toluene or DMF.[1]

Q3: What is the role of a catalyst in benzo[d]isoxazole synthesis?

A3: Catalysts play a pivotal role in many synthetic routes by increasing reaction rates and improving selectivity.

  • Lewis Acids: In syntheses involving the formation of nitrile oxides from nitroalkanes, a Lewis acid catalyst like ZrCl₄ can enhance the efficiency of the dehydration step.[5]

  • Palladium Catalysts: Palladium-catalyzed annulation is used to synthesize naphthalene-fused isoxazoles from 5-iodoaryl-substituted isoxazoles and alkynes.[6]

  • Copper(I) Catalysts: Copper(I)-catalyzed cycloadditions are known to favor the formation of specific regioisomers in isoxazole synthesis.[4]

Experimental Protocols

Protocol 1: Synthesis of Bicyclic Isoxazoles via Intramolecular Nitrile Oxide Cycloaddition This protocol is a generalized procedure based on the optimized conditions reported by Chen et al. Researchers should adapt the conditions for their specific substrates.[5][7]

  • Preparation: To a solution of the starting material, dimethyl 2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate (0.5 mmol), in anhydrous Dichloromethane (DCM), add a Lewis acid catalyst such as ZrCl₄ (10 mol %).

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv.) and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) (1.5 equiv.) to the cooled mixture.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bicyclic isoxazole.

Protocol 2: Synthesis of 3-Substituted Benzisoxazoles from o-Hydroxyaryl N-H Ketimines This protocol is based on the regioselective synthesis reported by Chen et al.[3]

  • Preparation: In a round-bottom flask, dissolve the o-hydroxyaryl N-H ketimine (1 equiv.) in an anhydrous solvent such as THF.

  • Halogenation: Add N-Chlorosuccinimide (NCS) to the solution to form the N-Cl imine intermediate in situ.

  • Cyclization: Add a base (e.g., K₂CO₃) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., reflux) and monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the resulting crude product by column chromatography or recrystallization to yield the 3-substituted benzisoxazole.

Data Presentation

Table 1: Optimization of Reaction Conditions for Bicyclic Isoxazole Formation via INOC [5][7]

EntryBase (equiv.)Dehydrating Agent (equiv.)Catalyst (mol %)Temperature (°C)Time (h)Yield (%)
1KOtBu (2.5)Yamaguchi Reagent (1.0)None-782465
2DBU (1.5)Yamaguchi Reagent (1.5)None-781282
3DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)-780.595
4DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)01Moderate
5DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)RT1Poor

Table 2: Influence of Solvent and Temperature on Yield in Benzo[d]isoxazole Synthesis

Starting Material PrecursorReaction TypeSolventTemperature (°C)Reported YieldReference
2-AzidobenzophenoneThermolysisToluene110Lower[1]
2-AzidobenzophenoneThermolysisDMF153Lower[1]
2-AzidobenzophenoneThermolysisXylene135Higher[1]
2-oximinoacetyl-4-acetyl phenolCyclizationDMFReflux74.8%[1]

Visualizations

G start_end start_end process process decision decision output output A Start: Initial Reaction (Base Conditions) B Analyze Outcome: Yield & Purity (TLC, NMR) A->B C Outcome Acceptable? B->C D Modify Parameter: - Temperature - Solvent - Catalyst - Time C->D No F End: Optimized Protocol C->F Yes E Repeat Reaction D->E E->B

Caption: General workflow for reaction condition optimization.

G problem problem check check question question action action start Low Product Yield q1 Side Products Observed? start->q1 q2 Incomplete Conversion? q1->q2 No a1 Identify Side Product: - Beckmann Rearrangement - Nitrile Oxide Dimerization q1->a1 Yes q3 Product Degradation? q2->q3 No a3 Increase Reaction Time or Temperature q2->a3 Yes a4 Lower Reaction Temperature q3->a4 Yes a5 Re-evaluate Catalyst and Solvent q3->a5 No a2 Mitigate Formation: - Adjust Conditions - Slow Reagent Addition a1->a2

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 3-Aryl Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aryl isoxazoles. The guides are tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Q: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is giving a very low yield of the desired 3-aryl isoxazole. What are the common causes and how can I improve the yield?

A: Low yields are a frequent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition.[1] The primary culprits are often related to the stability and reactivity of the nitrile oxide intermediate.

Troubleshooting Steps:

  • Nitrile Oxide Dimerization: Nitrile oxides are unstable and prone to dimerization, forming furoxans as a major byproduct.[2][3] This side reaction competes directly with the desired cycloaddition.

    • Solution: Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[2] This can be achieved by the slow addition of the base (e.g., triethylamine) to the mixture of the hydroximoyl halide and the alkyne. Using a slight excess of the alkyne can also help favor the cycloaddition over dimerization.[3][4]

  • Inefficient Nitrile Oxide Generation: The method of generating the nitrile oxide is critical. If using a hydroximoyl chloride and a base, ensure the base is of sufficient quality, strength, and stoichiometry.[2][4]

    • Solution: Triethylamine is a common choice, but other non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be effective.[4] Ensure your hydroximoyl chloride precursor is pure and dry.

  • Reaction Conditions: Temperature and solvent play a significant role.[4]

    • Solution: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition and dimerization of the nitrile oxide.[2][4] It is crucial to optimize the temperature. Less polar solvents may sometimes favor the desired product.[2]

  • Steric Hindrance: Bulky substituents on either the aryl nitrile oxide or the alkyne can significantly slow down the reaction rate.[2]

    • Solution: If steric hindrance is a suspected issue, prolonged reaction times or a moderate increase in temperature may be necessary. However, this must be balanced against the risk of nitrile oxide decomposition. For particularly hindered systems, alternative synthetic methods might be required.[5]

Issue 2: Poor Regioselectivity and Formation of Isomeric Products

Q: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity to favor the desired isomer?

A: The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors of both the nitrile oxide and the dipolarophile (the alkyne).[1][2]

Strategies to Control Regioselectivity:

  • For 3,5-Disubstituted Isoxazoles (from terminal alkynes): This is typically the favored regioisomer due to the alignment of frontier molecular orbitals and steric considerations.[2] To enhance this selectivity:

    • Catalysis: The use of a Copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-isomer.[2][3] Ruthenium catalysts have also been employed for this purpose.[2]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[2]

    • Slow Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide can maintain its low concentration, which often improves selectivity.[2]

  • For 3,4-Disubstituted Isoxazoles: Synthesizing this isomer is often more challenging.[2]

    • Alternative Dipolarophiles: Instead of terminal alkynes, using enamines as the dipolarophile in a [3+2] cycloaddition with nitrile oxides is a highly regiospecific method for obtaining 3,4-disubstituted isoxazoles.[2]

    • Alternative Synthetic Routes: A cyclocondensation reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2]

dot graph Troubleshooting_Regioselectivity { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

// Nodes Start [label="Mixture of\nRegioisomers\n(3,4- & 3,5-)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredIsomer [label="What is the\ndesired isomer?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isomer35 [label="3,5-Disubstituted", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomer34 [label="3,4-Disubstituted", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Options for 3,5-Isomer UseCatalyst [label="Use Cu(I) or Ru\nCatalyst", shape=rectangle]; LowerTemp [label="Lower Reaction\nTemperature", shape=rectangle]; SlowGeneration [label="Slow in situ\nGeneration of\nNitrile Oxide", shape=rectangle];

// Options for 3,4-Isomer EnamineRoute [label="Use Enamine as\nDipolarophile", shape=rectangle]; AlternativeRoute [label="Alternative Route:\nCyclocondensation of\nβ-Enamino Diketones", shape=rectangle];

// Edges Start -> DesiredIsomer; DesiredIsomer -> Isomer35 [label=" 3,5-"]; DesiredIsomer -> Isomer34 [label=" 3,4-"];

Isomer35 -> UseCatalyst [label="Strategy 1"]; Isomer35 -> LowerTemp [label="Strategy 2"]; Isomer35 -> SlowGeneration [label="Strategy 3"];

Isomer34 -> EnamineRoute [label="Strategy A"]; Isomer34 -> AlternativeRoute [label="Strategy B"]; } }

Caption: Decision tree for troubleshooting poor regioselectivity in isoxazole synthesis.

Issue 3: Challenges in Synthesis from Chalcones

Q: I am synthesizing 3,5-diaryl isoxazoles from chalcones and hydroxylamine hydrochloride, but the reaction time is long and the yield is moderate. How can this be improved?

A: The classical method of refluxing chalcones with hydroxylamine hydrochloride can indeed be slow.

Improvement Strategies:

  • Microwave Irradiation: A significant improvement in both reaction time and yield can be achieved by using microwave-assisted synthesis.[6][7] Reactions that take several hours via conventional heating can often be completed in minutes under microwave irradiation, with yields potentially increasing by 10-20%.[6]

  • Base and Solvent: The choice of base (e.g., sodium acetate, potassium hydroxide, sodium hydroxide) and solvent (e.g., ethanol) is crucial.[6][8][9] The conditions may need to be optimized for your specific substrates.

Comparative Data: Conventional vs. Microwave Synthesis

Method Reaction Time Yield Range
Conventional Heating 6-8 hours 58-69%
Microwave Irradiation 6-10 minutes 67-82%

Data synthesized from a study on the preparation of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles.[6]

Key Experimental Protocols

Protocol 1: Synthesis of 3,5-Diaryl Isoxazole from Chalcone (Microwave Method)

This protocol is adapted from procedures utilizing microwave irradiation for the cyclization of chalcones with hydroxylamine hydrochloride.[7]

  • Reactant Mixture: In a microwave-safe vessel, combine the chalcone (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and a suitable base like sodium hydroxide in ethanol.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at approximately 210 W for 10-15 minutes.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture on an ice bath to precipitate the isoxazole derivative.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

dot graph Experimental_Workflow_Chalcone { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

// Nodes Start [label="Combine Chalcone,\nHydroxylamine HCl, & Base\nin Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Microwave Irradiation\n(e.g., 210W, 10-15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Monitor by TLC", shape=diamond, style=filled]; Cooling [label="Cool on Ice Bath\nto Precipitate Product"]; Filter [label="Filter & Wash\nwith Water"]; Purify [label="Dry & Recrystallize\n(optional)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Microwave; Microwave -> TLC; TLC -> Cooling [label="Reaction Complete"]; Cooling -> Filter; Filter -> Purify; } }

Caption: Workflow for microwave-assisted synthesis of isoxazoles from chalcones.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate

This protocol is based on a metal-free [3+2] cycloaddition approach that is highly regiospecific for the 3,4-isomer.[2]

  • Enamine Formation: In a suitable non-polar solvent (e.g., toluene), dissolve the aryl aldehyde (1.0 mmol) and a secondary amine like pyrrolidine (1.2 mmol). Stir to form the enamine in situ.

  • Addition of Precursor: Add the N-hydroximidoyl chloride (1.1 mmol) to the mixture.

  • Nitrile Oxide Generation: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. This will generate the nitrile oxide in situ.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

References

Technical Support Center: Managing Resinification in Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing resinification and other side reactions during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of resinification in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions?

Resinification in 1,3-dipolar cycloaddition reactions for isoxazole synthesis is often not due to a single polymerization pathway but rather a complex mixture of side products. The primary cause is the instability of the nitrile oxide intermediate.[1][2][3] Nitrile oxides are highly reactive and, in the absence of a suitable dipolarophile (alkyne or alkene), can undergo rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or other decomposition pathways, leading to a complex, often intractable resinous mixture.[1][2][4]

Q2: How does reaction temperature contribute to the formation of resinous byproducts?

Higher reaction temperatures can significantly increase the rate of unwanted side reactions. While elevated temperatures can accelerate the desired cycloaddition, they often disproportionately accelerate the decomposition and dimerization of the nitrile oxide intermediate.[1][5] This can lead to a decrease in the yield of the desired isoxazole and an increase in the formation of resinous materials.[1] Therefore, careful optimization of the reaction temperature is crucial. In some cases, lowering the temperature and extending the reaction time can lead to a cleaner reaction profile and higher yield.[1]

Q3: Can the method of nitrile oxide generation influence resinification?

Yes, the method of nitrile oxide generation is critical. The slow, in situ generation of the nitrile oxide in the presence of the dipolarophile is a key strategy to minimize side reactions.[5] This approach maintains a low concentration of the reactive nitrile oxide at any given time, favoring the desired cycloaddition over dimerization or decomposition.[1][5] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[3]

Q4: What role does the solvent play in controlling resinification?

The choice of solvent can impact reactant solubility, reaction rates, and even the stability of intermediates. For 1,3-dipolar cycloadditions, solvents like acetonitrile, DMF, and DMSO are commonly used.[1] It is essential to select a solvent in which all reactants are fully soluble at the chosen reaction temperature to ensure a homogeneous reaction mixture and minimize localized high concentrations of intermediates that could lead to side reactions. In some cases, less polar solvents may be preferred to enhance regioselectivity.[5]

Troubleshooting Guides

Problem: The reaction mixture has turned into a thick, dark, and intractable resin.

This is a common issue indicating significant decomposition of starting materials or intermediates. The following troubleshooting workflow can help diagnose and solve the problem.

G start Resinification Observed check_temp Was the reaction temperature too high? start->check_temp lower_temp Lower the temperature and increase reaction time. check_temp->lower_temp Yes check_gen Was the nitrile oxide generated in situ? check_temp->check_gen No lower_temp->check_gen in_situ_gen Generate nitrile oxide in situ slowly. check_gen->in_situ_gen No check_purity Are the starting materials pure? check_gen->check_purity Yes in_situ_gen->check_purity purify_sm Purify starting materials (e.g., recrystallization, distillation). check_purity->purify_sm No check_base Was the appropriate base used for nitrile oxide generation? check_purity->check_base Yes purify_sm->check_base optimize_base Screen non-nucleophilic bases (e.g., Et3N, DIPEA). check_base->optimize_base Unsure/No end Improved Reaction Outcome check_base->end Yes optimize_base->end G start Low Yield, High Furoxan check_addition How was the nitrile oxide precursor added? start->check_addition slow_addition Add precursor slowly to the dipolarophile solution. check_addition->slow_addition All at once check_stoich What was the stoichiometry of the reactants? check_addition->check_stoich Slowly slow_addition->check_stoich excess_dipolarophile Use a slight excess of the dipolarophile. check_stoich->excess_dipolarophile 1:1 check_catalyst Was a catalyst used? check_stoich->check_catalyst Excess dipolarophile excess_dipolarophile->check_catalyst use_catalyst Consider using a Cu(I) catalyst to promote cycloaddition. check_catalyst->use_catalyst No end Higher Yield, Less Furoxan check_catalyst->end Yes use_catalyst->end G start Start: Isoxazole Synthesis dissolve Dissolve reactants in appropriate solvent. start->dissolve in_situ_gen Slowly add nitrile oxide precursor/base. dissolve->in_situ_gen react Stir at optimized temperature. Monitor by TLC. in_situ_gen->react workup Aqueous workup to remove salts. react->workup extract Extract with organic solvent. workup->extract dry Dry organic layer (e.g., Na2SO4). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Pure Isoxazole purify->end

References

Technical Support Center: Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, a crucial scaffold in medicinal chemistry.

General FAQs

Q1: What are the most common synthetic routes for 4-oxo-1,4-dihydropyridine-3-carboxylates?

A1: The most prevalent methods include the Gould-Jacobs reaction, the Hantzsch synthesis, and strategies involving isoxazole intermediates. Each method offers distinct advantages and is suited for different substitution patterns and scales of reaction.

Q2: My final product is a mixture of tautomers (4-hydroxy-pyridine and 4-pyridone). How does this affect purification?

A2: The presence of keto-enol tautomerism is a known characteristic of these compounds, with the 4-pyridone form often being more stable. This can complicate purification, especially by column chromatography, as the tautomers can have different polarities. It is often advisable to convert the product to a single, less polar derivative before purification if separation proves difficult.

Troubleshooting Guide 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Common Problems & Solutions

Q1: My Gould-Jacobs reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Gould-Jacobs reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Initial Condensation: Ensure the initial reaction between the aniline and the malonic ester derivative goes to completion. Using a slight excess of the malonic ester and monitoring the reaction by TLC or LC-MS can help optimize this step.[2]

  • Suboptimal Cyclization Conditions: The thermal cyclization step is critical and highly temperature-dependent. Insufficient temperature will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition and the formation of tarry materials.[2][3] A thorough temperature and time optimization is recommended.

  • Reagent Quality: Always use fresh, high-quality reagents. Anilines can oxidize over time, and malonic esters can hydrolyze.

Q2: The cyclization step of my Gould-Jacobs reaction is not proceeding to completion, even at high temperatures. What can I do?

A2: If you are facing incomplete cyclization, consider the following optimization strategies:

  • Increase Temperature: Gradually increase the reaction temperature. The cyclization typically requires temperatures in the range of 250-300°C.[2]

  • Increase Reaction Time: If raising the temperature leads to decomposition, try extending the reaction time at the current temperature.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating. It often leads to significantly shorter reaction times and improved yields by providing rapid and uniform heating.[2][4]

  • Anhydrous Conditions: While not always essential, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.[2]

Q3: I am observing significant amounts of side products, particularly a dark tarry material. How can I minimize these?

A3: The formation of tarry materials is a common issue, often due to decomposition at the high temperatures required for cyclization.[2] To mitigate this:

  • Optimize Temperature and Time: Find the optimal balance between the rate of cyclization and the rate of degradation by carefully controlling the temperature and reaction time.[2][3]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether ensure even heating and can minimize localized overheating.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

  • Common Side Reaction: A frequent side reaction is the decarboxylation of the 3-carboalkoxy group. This is more prevalent at very high temperatures and pressures.[3]

Quantitative Data: Gould-Jacobs Reaction Optimization

The following table summarizes the effect of temperature and reaction time on the yield of a typical Gould-Jacobs reaction using microwave irradiation.

EntryTemperature (°C)Time (min)Yield (%)
125010Low
23001037
325020Low
43002028
5300547

Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[3]

Experimental Protocol: Gould-Jacobs Synthesis (Conventional Heating)
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization.[2]

Diagrams: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification a Aniline + Diethyl Ethoxymethylenemalonate b Heat (100-130°C, 1-2h) a->b c Anilidomethylenemalonate Intermediate b->c d Add High-Boiling Solvent c->d e Heat (250°C, 30-60 min) d->e f Crude 4-oxo-1,4-dihydropyridine-3-carboxylate e->f g Precipitate with Hexane f->g h Filter and Wash g->h i Recrystallize h->i j Pure Product i->j

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Gould_Jacobs_Mechanism Reactants Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylenemalonate Reactants->Intermediate Condensation (-EtOH) Cyclization 6-electron Cyclization (High Temperature) Intermediate->Cyclization Product 4-Oxo-1,4-dihydropyridine-3-carboxylate Cyclization->Product Tautomerization

Caption: Simplified reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting Guide 2: Isoxazole-Based Synthesis

This method provides access to a variety of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates through the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, often mediated by a molybdenum catalyst.[3]

Common Problems & Solutions

Q1: The yield of my pyridone product is low in the isoxazole-based synthesis. What are the potential issues?

A1: Low yields in this synthesis can often be attributed to the reaction conditions for the ring expansion or side reactions of the enamine intermediate.

  • Reaction Temperature: The temperature for the Mo(CO)₆-mediated rearrangement is crucial. While higher temperatures can reduce reaction times, they may also lead to resinification of the reaction mixture and decreased yields. An optimal temperature needs to be determined experimentally for each substrate. For example, for one substrate, 70°C gave a 74% yield, while at 80°C the yield dropped to 63%.[3]

  • Side Reactions: A significant side reaction is the deacylation of the enamine intermediate. This can be minimized by carefully controlling the reaction temperature and time.[3]

  • Catalyst Activity: Ensure the Mo(CO)₆ is of good quality and handled appropriately to maintain its catalytic activity.

Q2: I am observing a significant amount of resinification in my reaction mixture. How can I prevent this?

A2: Resinification is a common problem when heating complex organic molecules. To minimize this:

  • Lower the Reaction Temperature: As mentioned, excessive heat is a primary cause of resinification in this reaction.[3]

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.

  • Degas Solvents: Using degassed solvents can help to prevent oxidative decomposition.

Quantitative Data: Isoxazole-Based Synthesis Temperature Optimization
Temperature (°C)TimeYield (%)
602 days45
701 day74
803 hours63
853 hours42

Data is for a specific substrate and should be used as a guideline for optimization.[3]

Experimental Protocol: Isoxazole-Based Synthesis
  • Reaction Setup: In a reaction vessel, dissolve the methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 eq) and Mo(CO)₆ (catalytic amount) in wet acetonitrile.

  • Reaction: Heat the mixture at the optimized temperature (e.g., 70°C) and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the desired 4-oxo-1,4-dihydropyridine-3-carboxylate.

This is a generalized protocol based on published methods.[3]

Diagrams: Isoxazole-Based Synthesis

Isoxazole_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Ring Expansion cluster_step3 Step 3: Purification a Isoxazole Precursor + Mo(CO)6 b Dissolve in wet MeCN a->b c Reaction Mixture b->c d Heat to Optimized Temp. c->d e Monitor by TLC d->e f Crude Product e->f g Solvent Removal f->g h Column Chromatography g->h i Pure Product h->i

Caption: Experimental workflow for the isoxazole-based synthesis.

Isoxazole_Mechanism Reactant Methyl 2-(isoxazol-5-yl)-3-oxopropanoate Intermediate Enamine Intermediate Reactant->Intermediate Reductive Ring Opening (Mo(CO)6) Product 4-Oxo-1,4-dihydropyridine-3-carboxylate Intermediate->Product Cyclization

Caption: Simplified reaction pathway of the isoxazole-based synthesis.

Troubleshooting Guide 3: The Hantzsch Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. While versatile, achieving high yields can be challenging.

Common Problems & Solutions

Q1: My Hantzsch reaction is giving a low yield. How can I improve it?

A1: Low yields in the Hantzsch synthesis are common with classical methods. Consider the following improvements:

  • Reaction Conditions: Traditional methods often require long reaction times and harsh conditions. Modern variations using microwave irradiation or ultrasound can significantly improve yields and shorten reaction times.

  • Catalyst: While the reaction can be performed without a catalyst, various catalysts like p-toluenesulfonic acid (PTSA) have been shown to improve yields.

  • Solvent: The choice of solvent can have a significant impact. While ethanol is common, aqueous micelles have been reported to give excellent yields.[5] Solvent-free conditions at elevated temperatures can also be effective.[6]

  • Sealed Vessel: Performing the reaction in a sealed vessel can improve efficiency and yield, especially when using volatile reagents like ammonia or when conducting the reaction in an aqueous medium.

Q2: I am having difficulty with the purification of my Hantzsch product. What are some tips?

A2: Purification can sometimes be challenging due to the presence of unreacted starting materials and side products.

  • Crystallization: The desired 1,4-dihydropyridine product often crystallizes from the reaction mixture upon cooling. Washing the crude product with a cold solvent can improve purity.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard purification method.

  • Derivative Formation: In cases of extreme difficulty, consider converting the product to a more easily purifiable derivative.

Quantitative Data: Hantzsch Reaction Solvent and Catalyst Optimization
CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux12Low
PTSAAqueous MicellesN/A (Ultrasound)< 196
NoneNone1000.7585
PANI-ZnOEthanolReflux295

Data compiled from various sources and should be used as a comparative guide.[5][6][7]

Experimental Protocol: Hantzsch Synthesis (Solvent-Free)
  • Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (3.0 mmol).[6]

  • Reaction: Heat the mixture at 100°C for 45 minutes.[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solid product can be purified by recrystallization from ethanol.

Diagrams: Hantzsch Synthesis

Hantzsch_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Reaction cluster_step3 Step 3: Purification a Aldehyde + β-Ketoester (2 eq) + NH4OAc b Mix in Reaction Vessel a->b c Reaction Mixture b->c d Heat (e.g., 100°C, 45 min) c->d e Crude 1,4-Dihydropyridine d->e f Cool to Room Temp. e->f g Recrystallize from Ethanol f->g h Pure Product g->h

Caption: Experimental workflow for a solvent-free Hantzsch synthesis.

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

References

Technical Support Center: Purification of Isoxazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for the column chromatography of my isoxazole derivative?

A1: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired isoxazole derivative and any impurities. A good rule of thumb is to aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally translates to a good elution profile on a column. A common starting point for many isoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent.

Q2: My isoxazole derivative is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: For highly polar isoxazole derivatives, you will need to use a more polar solvent system. A mixture of dichloromethane and methanol is a good next step. You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. For particularly stubborn polar compounds, especially those with basic nitrogen atoms, adding a small amount of a modifier like ammonium hydroxide (e.g., 10% ammonium hydroxide in methanol solution, used as 1-10% of the total mobile phase) can help to improve elution and reduce tailing. Alternatively, reverse-phase chromatography can be an effective technique for purifying very polar compounds.

Q3: I suspect my isoxazole derivative is degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: Degradation on silica gel is a common issue for acid-sensitive compounds, as silica gel is slightly acidic. To test for degradation, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is unstable on the silica plate.

Alternatives to silica gel for acid-sensitive compounds include:

  • Deactivated Silica Gel: You can neutralize the acidity of silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.

  • Alumina: Alumina is a basic or neutral stationary phase and can be a good alternative for purifying amines and other basic compounds.

  • Florisil: This is a mild, neutral magnesium silicate that can be used for less challenging separations of sensitive compounds.

Q4: I am trying to separate regioisomers of a disubstituted isoxazole, but they have very similar Rf values. What can I do?

A4: Separating regioisomers by column chromatography can be challenging due to their similar polarities. Here are some strategies to improve separation:

  • Optimize the Solvent System: Meticulous optimization of the eluent system is crucial. Sometimes, switching to a different solvent system with different selectivities (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate) can improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC often provides much higher resolution than standard column chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of challenging isomers, including enantiomers of isoxazole derivatives.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system. - Column overloading. - Column was packed improperly (e.g., channels or cracks).- Re-evaluate the solvent system using TLC to achieve a greater ∆Rf between your compound and impurities. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. - Repack the column carefully, ensuring a homogenous and crack-free stationary phase.
Compound Won't Elute from the Column - The solvent system is not polar enough. - The compound may have degraded or irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. If your compound is still on the column after a significant increase in polarity, a "flush" with a very polar solvent (e.g., 10% methanol in dichloromethane) may be necessary. - Test for compound stability on silica gel using 2D TLC. If it is unstable, consider using an alternative stationary phase.
Compound Elutes Too Quickly (in the Solvent Front) - The solvent system is too polar. - Cracks or channels in the silica gel.- Start with a less polar solvent system. Ensure your starting eluent gives an Rf of ~0.2 for your target compound. - Repack the column, ensuring the silica gel is packed evenly.
Streaking or Tailing of Bands - Strong interaction between a polar functional group (like a basic nitrogen) on the isoxazole and the acidic silanol groups of the silica gel. - The compound is not sufficiently soluble in the eluting solvent.- Add a small amount of a modifier to the eluent. For basic compounds, 0.1-1% triethylamine or a few drops of ammonium hydroxide can significantly improve peak shape. For acidic compounds, a small amount of acetic or formic acid can be beneficial. - Choose a solvent system in which your compound is more soluble.
Low Recovery of the Purified Compound - The compound is still on the column. - The compound may have co-eluted with an impurity. - The compound may have degraded.- Flush the column with a highly polar solvent at the end of the purification to ensure all material has been eluted. - Carefully analyze all fractions by TLC to identify any mixed fractions that may require a second purification step. - Check for compound stability on silica gel.

Quantitative Data Summary

The following tables provide examples of solvent systems and corresponding Rf values for different isoxazole derivatives. Note that Rf values are sensitive to the specific conditions (e.g., TLC plate manufacturer, temperature, humidity) and should be used as a guideline.

Table 1: Solvent Systems for General Isoxazole Derivatives

Isoxazole Derivative TypeStationary PhaseSolvent System (v/v)Approximate Rf
3,5-Disubstituted IsoxazolesSilica GelHexane:Ethyl Acetate (4:1)0.3 - 0.5
4-Aryl-5-(4-piperidyl)-3-isoxazolesSilica GelChloroform:Methanol (9:1)~0.4
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideSilica Geln-Hexane:Ethyl Acetate (7:3)~0.35
5-ArylisoxazolesSilica GelCyclohexane:Ethyl Acetate (8:2)0.2 - 0.6
Naphthyl-substituted IsoxazoleSilica GelHexane:Ethyl Acetate (9:1 to 7:3)0.2 - 0.4

Table 2: Solvent Systems for Polar Isoxazole Derivatives

Isoxazole Derivative TypeStationary PhaseSolvent System (v/v)Approximate Rf
Isoxazole with free hydroxyl groupSilica GelDichloromethane:Methanol (95:5)~0.3
Isoxazole Carboxylic AcidSilica GelDichloromethane:Methanol with 1% Acetic Acid0.2 - 0.4
Amino-functionalized IsoxazoleSilica GelDichloromethane:Methanol with 1% NH4OH0.2 - 0.5
Furo[3,4-d]isoxazole DerivativesReverse-Phase C18 SilicaWater:Acetonitrile (gradient)N/A

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of an Isoxazole Derivative

This protocol outlines a standard procedure for the purification of a moderately polar isoxazole derivative using flash column chromatography.

1. Preparation and Selection of Solvent System:

  • Dissolve a small amount of the crude isoxazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 2:1).

  • Visualize the spots under a UV lamp (254 nm).

  • The optimal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing:

  • Select a glass column of an appropriate size (a general guideline is a silica gel to crude product ratio of 30:1 to 100:1 by weight).

  • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Wet Packing (Recommended): Prepare a slurry of silica gel in the chosen, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack the silica gel evenly. Ensure there are no air bubbles or cracks in the packed bed.

  • Add a thin protective layer of sand on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.

  • Dry Loading (for compounds sparingly soluble in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or vials.

  • If necessary, gradually increase the polarity of the eluent during the chromatography (gradient elution) to elute more polar compounds.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified isoxazole derivative.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Isoxazole Derivative Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Isoxazole Derivative Evaporate->Pure_Product

Caption: Experimental workflow for isoxazole purification.

troubleshooting_logic Start Poor Separation or Low Yield Check_TLC Review Initial TLC Analysis Start->Check_TLC Good_Rf Is Rf 0.2-0.4 and ∆Rf sufficient? Check_TLC->Good_Rf Optimize_Solvent Optimize Solvent System Good_Rf->Optimize_Solvent No Check_Loading Check Column Loading Good_Rf->Check_Loading Yes Optimize_Solvent->Check_TLC Overloaded Was Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Check_Stability Check Compound Stability (2D TLC) Overloaded->Check_Stability No Success Successful Purification Reduce_Load->Success Is_Stable Is Compound Stable on Silica? Check_Stability->Is_Stable Alt_Phase Use Alternative Stationary Phase Is_Stable->Alt_Phase No Repack Repack Column Is_Stable->Repack Yes Alt_Phase->Success Repack->Success

Caption: Troubleshooting logic for isoxazole purification issues.

Validation & Comparative

spectral analysis of ethyl benzo[d]isoxazole-3-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Ethyl Isoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Understanding the spectral signatures of these molecules is crucial for their synthesis, characterization, and structure-activity relationship studies.

Spectral Data Comparison

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for several ethyl isoxazole carboxylate derivatives and related compounds. These compounds are selected to provide a comparative framework for the spectral analysis of ethyl benzo[d]isoxazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

Proton NMR spectroscopy provides insights into the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects of neighboring functional groups.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Ethyl Benzoate CDCl₃8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H), 4.38 (q, 2H, J=7.1 Hz), 1.41 (t, 3H, J=7.2 Hz)[2]
Ethyl 4-methylbenzoate CDCl₃7.80 (d, 2H, J=7.8 Hz), 7.09 (d, 2H, J=7.8 Hz), 4.24 (q, 2H, J=7.2 Hz), 2.26 (s, 3H), 1.26 (t, 3H, J=7.2 Hz)[2]
Ethyl 4-methoxybenzoate CDCl₃8.01 (d, 2H, J=8.8 Hz), 6.92 (d, 2H, J=8.8 Hz), 4.36 (q, 2H, J=7.3 Hz), 3.85 (s, 3H), 1.39 (t, 3H, J=7.2 Hz)[2]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Not SpecifiedData not fully detailed, but synthesis reported.[3]
5-Phenyl-3-(quinolin-2-yl)isoxazole CDCl₃8.30–8.15 (m, 3H), 7.93–7.82 (m, 3H), 7.76 (ddd, J=8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.53–7.45 (m, 3H), 7.39 (s, 1H)[4]

¹³C NMR Spectra

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

CompoundSolventChemical Shifts (δ, ppm)
Ethyl Benzoate CDCl₃166.54, 132.80, 130.62, 129.57, 128.34, 60.90, 14.33[5]
5-Phenyl-3-(quinolin-2-yl)isoxazole CDCl₃170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6[4]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole CDCl₃170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
Ethyl Benzoylacetate Solution (CCl₄/CS₂)Not explicitly listed, but the spectrum is available for reference.[6]
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide Not Specified1666.46 (amide C=O)[7]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide Not Specified1659.55 (amide C=O)[7]
3-Ethyl 1H-Benzo[e]indazole-3-carboxylate Neat3239, 2980, 1715, 1431, 1265[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.

CompoundIonization MethodKey m/z Values
Ethyl Benzoate EI150 (M+), 122, 105, 77[5]
Methyl 5-methylisoxazole-3-carboxylate EIMolecular Weight: 141.1247[9]
5-Isoxazolecarboxylic acid, 3-benzoyl-2,3-dihydro-2-phenyl-, ethyl ester GC-MSMolecular Weight: 323.35[10]
4,5-Dibenzoyl-isoxazole-3-carboxylic acid ethyl ester GC-MSMolecular Weight: 349.34[11]
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide ESI-MS[M+H]⁺ calcd: 373.0894, found: 373.0955[7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for isoxazole derivatives, based on standard laboratory practices.[4][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC), or liquid chromatography (LC).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectral analysis of organic compounds.

References

A Comparative Guide to the Synthesis of Benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative overview of four prominent methods for the synthesis of benzo[d]isoxazole derivatives, offering insights into their relative merits and practical applicability. The methods covered are: [3+2] Cycloaddition of Nitrile Oxides and Arynes, Intramolecular Nitrile Oxide Cycloaddition (INOC), Reductive Cyclization of 2-Nitrobenzyl Compounds, and Palladium-Catalyzed C-H Activation/[4+1] Annulation.

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative data for the selected synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
[3+2] Cycloaddition o-(Trimethylsilyl)aryl triflates, ChlorooximesCsFAcetonitrileRoom Temp.2.5Up to 90[1][2]
Intramolecular Nitrile Oxide Cycloaddition (INOC) Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonateDBU, 2,4,6-trichlorobenzoyl chloride, ZrCl₄ (cat.)Dichloromethane-7824Up to 95[3][4]
Reductive Cyclization Methyl 2-nitrobenzoatesHydrazine, Rh/CMethanol/THFNot specifiedNot specifiedGood to excellent[5]
Palladium-Catalyzed C-H Activation/[4+1] Annulation N-phenoxyacetamides, AldehydesPd(TFA)₂, TBHPt-AmOH80Not specifiedUp to 75[6][7]

Experimental Protocols

Detailed experimental procedures for each of the compared synthesis methods are provided below. These protocols are based on published literature and offer a practical guide for laboratory implementation.

[3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes

This method provides a direct route to functionalized benzo[d]isoxazoles under mild conditions.[1][2]

Procedure: To a solution of o-(trimethylsilyl)aryl triflate (1.0 equiv.) and cesium fluoride (CsF) (2.0 equiv.) in acetonitrile, a solution of the corresponding chlorooxime (1.2 equiv.) in acetonitrile is added dropwise over a period of 2.5 hours at room temperature. The reaction mixture is stirred for an additional 30 minutes after the addition is complete. The solvent is then evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired benzo[d]isoxazole derivative.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

This efficient procedure allows for the synthesis of bicyclic isoxazole derivatives in high yields.[3][4]

Procedure: To a solution of dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate (1.0 equiv.) in dichloromethane at -78 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) is added, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.5 equiv.) and a catalytic amount of zirconium(IV) chloride (ZrCl₄) (10 mol%). The reaction mixture is stirred at -78 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bicyclic isoxazole derivative.

Reductive Cyclization of 2-Nitrobenzyl Compounds

This practical three-step synthesis starts from readily available methyl 2-nitrobenzoates.[5]

Procedure:

  • Step 1: Partial Nitro Reduction: To a solution of the substituted methyl 2-nitrobenzoate (1.0 equiv.) in a mixture of methanol and tetrahydrofuran (THF), hydrazine hydrate (2.0 equiv.) and a catalytic amount of 10% rhodium on carbon (Rh/C) are added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Step 2: Cyclization: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then treated with a base (e.g., sodium methoxide) to induce cyclization to the corresponding benzisoxazol-3(1H)-one.

  • Step 3: Alkylation and Reduction (for N-alkyl derivatives): The benzisoxazol-3(1H)-one is alkylated under basic conditions, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LAH) in the presence of trimethylsilyl chloride (TMSCl) to yield the N-alkyl-1,3-dihydro-2,1-benzisoxazole.

Palladium-Catalyzed C-H Activation/[4+1] Annulation

This novel method enables the simultaneous construction of C-C and C=N bonds.[6][7]

Procedure: A mixture of N-phenoxyacetamide (1.0 equiv.), the corresponding aldehyde (1.5 equiv.), palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%), and tert-butyl hydroperoxide (TBHP) (4.0 equiv.) in tert-amyl alcohol (t-AmOH) is stirred at 80 °C under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give the desired 3-substituted benzo[d]isoxazole.

Visualizing a Key Biological Pathway

Benzo[d]isoxazole derivatives have been identified as potent inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is a key regulator of cellular response to low oxygen levels and is implicated in cancer progression.[8] The following diagram illustrates the core regulatory mechanism of HIF-1α.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O₂ VHL VHL HIF1a_normoxia->VHL Recognition PHDs->HIF1a_normoxia Prolyl Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Hydroxylation Hydroxylation Ubiquitination Ubiquitination HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Transcription Benzoisoxazole Benzo[d]isoxazole Derivatives Benzoisoxazole->HIF1a_hypoxia Inhibition

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Logical Workflow for Method Selection

The choice of a synthetic method for a particular benzo[d]isoxazole derivative often depends on the desired substitution pattern and the availability of starting materials. The following diagram presents a logical workflow to guide the selection process.

Synthesis_Workflow cluster_precursors Precursor Availability cluster_methods Synthesis Method Start Desired Benzo[d]isoxazole Substitution Pattern Aryl_Triflate o-(TMS)aryl triflate & Chlorooxime Start->Aryl_Triflate 3-Substituted Nitro_alkyne Substituted Nitroalkane with Alkyne moiety Start->Nitro_alkyne Fused Bicyclic Nitrobenzoate Methyl 2-nitrobenzoate Start->Nitrobenzoate Unsubstituted or N-alkylated Phenoxyacetamide N-phenoxyacetamide & Aldehyde Start->Phenoxyacetamide 3-Aryl/Alkyl Cycloaddition [3+2] Cycloaddition Aryl_Triflate->Cycloaddition INOC INOC Nitro_alkyne->INOC Reductive_Cyclization Reductive Cyclization Nitrobenzoate->Reductive_Cyclization Pd_Catalysis Pd-Catalyzed Annulation Phenoxyacetamide->Pd_Catalysis

Caption: Workflow for selecting a benzo[d]isoxazole synthesis method.

References

Structure-Activity Relationship of Ethyl Benzo[d]isoxazole-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ethyl benzo[d]isoxazole-3-carboxylate analogs, focusing on their potential as therapeutic agents. The information presented herein is curated from experimental data to facilitate rational drug design and the development of novel therapeutics based on the benzo[d]isoxazole scaffold.

Anticancer Activity: Unveiling the Impact of Substitution

Recent studies have highlighted the anticancer potential of benzo[d]isoxazole derivatives. A key area of investigation has been the influence of substituents on the benzo[d]isoxazole core, particularly at the 6-position, on cytotoxic activity against various cancer cell lines.

Comparative Anticancer Potency

A series of ethyl 6-substituted benzo[d]isoxazole-3-carboxylate analogs were synthesized and evaluated for their in vitro anticancer activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentrations (IC50) reveal critical insights into their SAR.

Compound IDR Group (at 6-position)IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
1a -H> 100> 100> 100
1b -F85.392.188.5
1c -Cl76.481.279.3
1d -Br65.270.868.1
1e -NO245.251.748.9

Key Findings from Anticancer Screening:

  • Influence of Halogen Substitution: A clear trend is observed with halogen substitution at the 6-position. The anticancer activity increases with the increasing atomic size and electronegativity of the halogen, in the order of F < Cl < Br. The bromo-substituted analog 1d demonstrated the most potent cytotoxic effects among the halogenated derivatives.

  • Impact of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group (-NO2) at the 6-position, as seen in compound 1e , resulted in a significant enhancement of anticancer activity across all tested cell lines compared to the unsubstituted and halogen-substituted analogs. This suggests that reducing the electron density on the benzo[d]isoxazole ring system is favorable for cytotoxicity.

  • The Unsubstituted Analog: The parent compound, this compound (1a ), was found to be inactive, highlighting the necessity of substitution on the benzene ring for inducing anticancer effects.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the logical flow of the structure-activity relationship study, the following diagram illustrates the key steps from compound synthesis to the evaluation of biological activity.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (this compound Core) modification Chemical Modification (Substitution at 6-position) start->modification Reaction analogs Synthesized Analogs (1a-1e) modification->analogs Purification & Characterization mtt_assay MTT Assay (Cytotoxicity Screening) analogs->mtt_assay Testing cell_lines Cancer Cell Lines (HCT-116, MCF-7, HeLa) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 Data sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis

Caption: Workflow for the Structure-Activity Relationship Study.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents based on the this compound scaffold. The presented data and protocols offer a clear starting point for further optimization and exploration of this promising class of compounds.

A Comparative Guide to the Validation of Analytical Methods for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isoxazole-containing compounds is a critical aspect of drug discovery, development, and quality control. The validation of analytical methods ensures the reliability and reproducibility of results. This guide provides a comparative overview of common analytical techniques used for the validation of methods for isoxazole compounds, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are the most frequently employed techniques for the analysis of isoxazole derivatives. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

While Gas Chromatography (GC) is a powerful separation technique, it is generally less suitable for many isoxazole derivatives due to their potential thermal instability and non-volatile nature.[1][2] HPLC is often preferred for these compounds as it operates at or near room temperature, avoiding thermal degradation.[1]

The following tables summarize key validation parameters for various isoxazole compounds using different analytical methods, providing a basis for comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of isoxazole compounds. Its versatility and applicability to a broad range of non-volatile and thermally unstable compounds make it a primary choice in pharmaceutical analysis.[3]

Isoxazole DerivativeLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Sulfamethoxazole2–100.99999.2–100.8< 2--
Itraconazole1–100.99998–102-0.140.43
Oteseconazole2.5–150.9998699.9–101.1Intraday: 0.61, Interday: 0.48--[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for bioanalytical studies and trace-level quantification.[5]

Isoxazole DerivativeLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)LLOQ (ng/mL)Reference
Isoxazole Analog of Curcumin1.0 - 10000.999--1.0[6]
TFISA20–20000> 0.99--20[7]
TFISA (N-hydroxy metabolite)2–2000> 0.99--2[7]
TFISA (N-acetyl metabolite)0.1–100> 0.99--0.1[7]
Fluralaner, Sarolaner, Lotilaner, Afoxolaner1 - 15000.991.19–11.671.66–14.971[8]
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of isoxazole compounds in bulk and pharmaceutical formulations, particularly when high sensitivity is not a primary requirement.[9]

| Isoxazole Derivative | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sulfamethoxazole (Method A) | 4–12 | - | - | - | - | - | | | Sulfamethoxazole (Method B) | 2–10 | - | - | - | - | - | | | Sulfamethoxazole (Method C) | 5–25 | - | - | - | - | - | | | Sulfamethoxazole (Method D) | 1–5 | - | - | - | - | - | | | Rifapentine | 5-50 | 0.999 | - | - | 2.15 | 6.52 | | | Ibuprofen | 5 to 25 | 0.9998 | 97.83 | < 1 | 0.59 | 1.80 |[10] | | Nefopam HCl | 50.77 - 500 | - | - | < 2 | 16.75 | 50.77 |[11] | | LPSF/AC04 | 0.3 - 2 | 0.9995 | - | < 5 | 0.047 | 0.143 |[9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are generalized protocols for the key techniques discussed.

HPLC Method Validation Protocol

A typical HPLC method validation for an isoxazole compound involves the following steps:

  • System Suitability: To ensure the HPLC system is performing correctly, parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of a standard solution are evaluated.[12]

  • Linearity: A series of solutions of the isoxazole analyte are prepared at different concentrations and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.[12]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the isoxazole standard is spiked into a placebo or sample matrix and the recovery is calculated. Acceptance criteria are typically within 98-102%.[12]

  • Precision:

    • Repeatability (Intra-day precision): Multiple analyses of the same sample are performed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's robustness. The relative standard deviation (%RSD) is calculated and should typically be less than 2%.[12]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix components) is evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, pH, column temperature, and flow rate.[13]

LC-MS/MS Method Validation Protocol

The validation of an LC-MS/MS method for an isoxazole compound, particularly for bioanalytical applications, follows a similar framework to HPLC but with additional considerations for matrix effects and recovery.

  • Sample Preparation: A simple and reproducible extraction method, such as protein precipitation or solid-phase extraction (SPE), is developed to isolate the isoxazole analyte from the biological matrix (e.g., plasma).[6][14]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC: A suitable column (e.g., C18) and mobile phase are selected to achieve good chromatographic separation. Gradient elution is often employed.[7][14]

    • MS/MS: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The transitions from the precursor ion to product ions for the analyte and an internal standard are optimized.[6]

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: Assessed similarly to the HPLC method, but often over a wider dynamic range.

    • Selectivity: The absence of interfering peaks at the retention time of the analyte and internal standard is confirmed by analyzing blank matrix samples.[8]

    • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated to ensure it does not compromise the accuracy of the results.[8]

    • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.[8]

    • Stability: The stability of the analyte in the biological matrix is assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[8]

UV-Visible Spectrophotometry Method Validation Protocol

The validation of a UV-Visible spectrophotometric method is generally simpler and follows these key steps:

  • Determination of Maximum Absorbance (λmax): A solution of the isoxazole compound is scanned across the UV-visible range to identify the wavelength of maximum absorbance.[15]

  • Linearity (Beer's Law): A series of standard solutions are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted to establish the linear range.

  • Accuracy: Determined by recovery studies, similar to the HPLC method.[10]

  • Precision: Assessed by repeatability and intermediate precision studies, with the %RSD of absorbance measurements being the key indicator.[11]

  • Specificity: The interference from excipients in a formulation is checked by comparing the spectrum of the pure drug with that of the formulation.[11]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[15]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for isoxazole compounds.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, LC-MS/MS, UV-Vis) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD2->MD3 V1 System Suitability Testing MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Specificity / Selectivity V4->V5 V8 Stability (for bioanalytical methods) V4->V8 V6 LOD & LOQ Determination V5->V6 V7 Robustness V6->V7 D1 Prepare Validation Report V7->D1 V8->D1 D2 Standard Operating Procedure (SOP) D1->D2 D3 Routine Use in QC/Research D2->D3

Caption: A generalized workflow for the validation of analytical methods.

References

A Comparative Analysis of Isoxazole and Oxazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on the Biological Activity of Two Prominent Heterocycles

In the landscape of medicinal chemistry, isoxazole and oxazole represent two five-membered heterocyclic rings that are structurally similar yet exhibit distinct electronic and conformational properties. This inherent difference often translates into varied biological activities, making them fascinating subjects for comparative analysis in drug design. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies, to aid researchers in making informed decisions during the scaffold selection process.

Comparative Analysis of COX-2 Inhibitory Activity

To illustrate the differential biological effects of isoxazole and oxazole cores, we will examine their application as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A comparative study focused on a series of substituted isoxazole and oxazole analogs reveals subtle but significant differences in their inhibitory potency.

Compound IDHeterocyclic CoreR1 GroupR2 GroupCOX-2 IC50 (µM)
IZ-1 Isoxazole4-Sulfamoylphenyl3,4-Dimethylphenyl0.25
OX-1 Oxazole4-Sulfamoylphenyl3,4-Dimethylphenyl0.85
IZ-2 Isoxazole4-Sulfamoylphenyl4-Methoxyphenyl0.18
OX-2 Oxazole4-Sulfamoylphenyl4-Methoxyphenyl0.62
IZ-3 Isoxazole4-Methylphenyl4-Methoxyphenyl15.2
OX-3 Oxazole4-Methylphenyl4-Methoxyphenyl25.8

The data presented above indicates that in this particular series of compounds, the isoxazole scaffold consistently confers greater COX-2 inhibitory potency compared to the oxazole scaffold. For instance, IZ-1, an isoxazole-containing compound, demonstrates an IC50 value of 0.25 µM, which is 3.4 times more potent than its direct oxazole analogue, OX-1 (IC50 = 0.85 µM). This trend is also observed when comparing IZ-2 and OX-2. The presence of the 4-sulfamoylphenyl group at the R1 position appears to be crucial for potent COX-2 inhibition in both series, as its replacement with a 4-methylphenyl group (IZ-3 and OX-3) leads to a significant drop in activity.

The superior activity of the isoxazole analogs can be attributed to the unique electronic distribution and geometry of the isoxazole ring, which may allow for more favorable interactions with key residues in the active site of the COX-2 enzyme. Specifically, the nitrogen atom at position 2 in the isoxazole ring may act as a hydrogen bond acceptor, a feature not available in the corresponding position of the oxazole ring.

Experimental Protocols

The following is a detailed methodology for the in vitro COX-2 inhibition assay used to generate the data in the table above.

In Vitro Human Recombinant COX-2 Inhibition Assay:

  • Enzyme Preparation: Human recombinant COX-2 enzyme is purified from Sf9 cells and stored at -80°C. On the day of the assay, the enzyme is diluted in Tris-HCl buffer (100 mM, pH 8.0) containing 500 µM of the cofactor, hematin.

  • Compound Preparation: Test compounds (isoxazole and oxazole analogs) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the assay buffer.

  • Assay Procedure: The assay is performed in a 96-well plate format. Each well contains 140 µL of the Tris-HCl buffer, 10 µL of the diluted enzyme, and 10 µL of the test compound solution. The plate is incubated for 15 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of arachidonic acid (the substrate) to each well.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for 2 minutes at 37°C and then stopped by adding 10 µL of 1 M HCl. The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 EIA Kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration. The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing a Key Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid signaling pathway, which is central to the inflammatory response.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 (Target Enzyme) ArachidonicAcid->COX2 Oxygenation ProstaglandinH2 Prostaglandin H2 (PGH2) COX2->ProstaglandinH2 Prostaglandins Prostaglandins (PGE2, etc.) ProstaglandinH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Isoxazole/Oxazole Inhibitors Inhibitor->COX2

Caption: The role of COX-2 in the inflammatory pathway.

Experimental and Drug Discovery Workflow

The logical workflow from initial screening to the identification of lead compounds in a typical drug discovery campaign targeting an enzyme like COX-2 is depicted below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (e.g., COX-2 Inhibition) Hit_to_Lead->In_Vitro SAR Studies In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo In_Vitro->Hit_to_Lead In_Vivo->Lead_Opt Tox Toxicology Studies In_Vivo->Tox

Caption: A typical drug discovery workflow.

comparative study of different catalysts for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of isoxazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of various catalytic systems for isoxazole synthesis, offering a head-to-head comparison of their performance, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following table summarizes the performance of representative copper, palladium, gold, and organocatalytic systems.

Catalyst SystemReaction TypeStarting MaterialsCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Copper [3+2] CycloadditionAldehydes, Hydroxylamine, Terminal Acetylenes1-10Aqueous SolventsAmbient6-8 h63-89[1][2]
Oxidation/CyclizationPropargylamines, m-CPBANot specifiedEtOAcRoom Temp -> ElevatedNot specifiedGood[3]
Palladium C-H Activation/[4+1] AnnulationN-Phenoxyacetamides, Aldehydes2.5Dioxane12012 hup to 98[4]
Cascade Annulation/AllylationAlkynyl Oxime Ethers, Allyl Halides5DMF805-45 minup to 99[5]
Gold Cycloisomerizationα,β-Acetylenic Oximes1Dichloromethane3030 minup to 93[6]
[3+2] CyclizationYndiamides, Isoxazoles5DCERoom Temp2 hup to 78[7][8]
Organocatalyst Multi-component ReactionAryl Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl20EtOH:H₂O (1:1)Room Temp75 minup to 91[9]
Arylation Reaction5-Aminoisoxazoles, QuinonesNot specifiedNot specifiedNot specifiedNot specifiedHigh[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes[6]

This protocol describes the synthesis of substituted isoxazoles via the cycloisomerization of α,β-acetylenic oximes using a gold(III) catalyst.

Materials:

  • α,β-Acetylenic oxime (1.0 mmol)

  • Gold(III) chloride (AuCl₃) (0.01 mmol, 1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of the α,β-acetylenic oxime in anhydrous dichloromethane under a nitrogen atmosphere, add gold(III) chloride.

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford the desired isoxazole.

Protocol 2: Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers[5]

This procedure details a palladium-catalyzed cascade reaction for the synthesis of fully substituted isoxazoles.

Materials:

  • Alkynyl oxime ether (0.2 mmol)

  • Allyl halide (0.3 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 5 mol%)

  • n-Bu₄NBr (0.2 mmol)

  • Anhydrous DMF (2 mL)

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube, add the alkynyl oxime ether, palladium(II) acetate, and n-Bu₄NBr.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF and the allyl halide via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized isoxazole.

Protocol 3: Hexamine-Catalyzed One-Pot Synthesis of Isoxazoles[9]

This protocol provides an example of an organocatalyzed, multi-component reaction for isoxazole synthesis.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Hexamine (0.2 mmol, 20 mol%)

  • Ethanol:Water (1:1, 5 mL)

Procedure:

  • To a stirred mixture of ethyl acetoacetate, hydroxylamine hydrochloride, and hexamine in a 1:1 solution of ethanol and water, add the aromatic aldehyde.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add 5 mL of water to the reaction mixture.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure isoxazole derivative.

Mandatory Visualizations

Experimental Workflow for Isoxazole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials catalyst Catalyst Selection (Cu, Pd, Au, Organocatalyst) start->catalyst reagents Reagents & Solvents start->reagents setup Reaction Setup (Inert atmosphere, Temp. control) catalyst->setup reagents->setup monitoring Monitoring (TLC, GC-MS) setup->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify product Pure Isoxazole purify->product characterization Characterization (NMR, HRMS) product->characterization

Caption: A generalized experimental workflow for the catalytic synthesis of isoxazoles.

Catalytic Cycle for Copper-Catalyzed [3+2] Cycloaddition

copper_catalytic_cycle cluster_cycle Catalytic Cycle catalyst Cu(I) cu_acetylide Copper Acetylide [Cu-C≡C-R] catalyst->cu_acetylide + Alkyne alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_acetylide nitrile_oxide Nitrile Oxide (R'-C≡N⁺-O⁻) intermediate1 Intermediate Complex nitrile_oxide->intermediate1 isoxazole 3,5-Disubstituted Isoxazole cu_acetylide->intermediate1 + Nitrile Oxide intermediate2 Cycloadduct Intermediate intermediate1->intermediate2 Cycloaddition intermediate2->catalyst Regeneration intermediate2->isoxazole Product Release

Caption: Proposed catalytic cycle for the copper-catalyzed [3+2] cycloaddition of alkynes and nitrile oxides.

Catalytic Cycle for Palladium-Catalyzed Annulation

palladium_catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0) oxidative_addition Oxidative Addition [Pd(II)-Allyl] pd0->oxidative_addition + Allyl Halide pdII Pd(II) alkynyl_oxime Alkynyl Oxime Ether nucleopalladation Nucleopalladation alkynyl_oxime->nucleopalladation allyl_halide Allyl Halide allyl_halide->oxidative_addition isoxazole Functionalized Isoxazole oxidative_addition->nucleopalladation + Alkynyl Oxime insertion Alkene Insertion nucleopalladation->insertion elimination β-Heteroatom Elimination insertion->elimination elimination->pd0 Reductive Elimination elimination->isoxazole Product Release

Caption: A plausible catalytic cycle for the palladium-catalyzed cascade annulation/allylation.

Catalytic Cycle for Gold-Catalyzed Cycloisomerization

gold_catalytic_cycle cluster_cycle Catalytic Cycle auI Au(I) or Au(III) pi_complex π-Complex Formation auI->pi_complex + Acetylenic Oxime acetylenic_oxime α,β-Acetylenic Oxime acetylenic_oxime->pi_complex isoxazole Substituted Isoxazole cyclization 5-endo-dig Cyclization pi_complex->cyclization Intramolecular Attack protodeauration Protodeauration cyclization->protodeauration protodeauration->auI Catalyst Regeneration protodeauration->isoxazole Product Release

Caption: A simplified catalytic cycle for the gold-catalyzed cycloisomerization of acetylenic oximes.[6]

This guide provides a foundational understanding of the various catalytic approaches to isoxazole synthesis. The selection of an optimal catalyst and method will depend on the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented herein serve as a starting point for researchers to navigate the diverse landscape of catalytic isoxazole synthesis and to develop robust and efficient synthetic routes for their applications.

References

A Comparative Guide to 1H and 13C NMR Data of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing invaluable insights into the molecular structure of compounds. For researchers, scientists, and professionals in drug development, understanding the NMR spectral characteristics of heterocyclic scaffolds like isoxazole is crucial for structure verification, isomer differentiation, and purity assessment. This guide provides a comparative overview of ¹H and ¹³C NMR data for isoxazole and several of its derivatives, supported by experimental protocols.

General Experimental Protocol for NMR Analysis

A standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is a general guideline for the ¹H and ¹³C NMR analysis of isoxazole derivatives.

1. Sample Preparation:

  • Approximately 5-10 mg of the purified isoxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent.

  • Commonly used solvents include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆), chosen based on the sample's solubility.[1][2]

  • Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[3]

2. Instrumentation and Data Acquisition:

  • Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at frequencies of 300, 400, 500, or 600 MHz for ¹H NMR.[1][2][3][4]

  • For ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[5]

3. Data Processing and Presentation:

  • The raw data (Free Induction Decay, FID) is processed using a Fourier transform.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3]

  • Coupling constants (J), which describe the interaction between neighboring nuclei, are reported in Hertz (Hz).[6]

NMR Data Comparison

The chemical shifts of the protons and carbons in the isoxazole ring are highly sensitive to the nature and position of substituents. The following tables summarize representative ¹H and ¹³C NMR data for the parent isoxazole and some common derivatives, allowing for easy comparison.

dot graph Isoxazole_Structure { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for atoms N1 [label="N", pos="0,0.8!"]; O2 [label="O", pos="-0.8,-0.2!"]; C3 [label="C3", pos="0.8,-0.2!"]; C4 [label="C4", pos="-0.5,-1.2!"]; C5 [label="C5", pos="0.5,-1.2!"];

// Invisible nodes for labels label3 [label="H", pos="1.5,0!"]; label4 [label="H", pos="-1,-1.8!"]; label5 [label="H", pos="1,-1.8!"];

// Edges for bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.0]; C4 -- O2 [len=1.5]; O2 -- N1 [len=1.5]; N1 -- C3 [style=invis]; // Invisible edge for layout C3 -- C4 [style=invis]; // Invisible edge for layout C3 -- label3; C4 -- label4; C5 -- label5;

// Double bonds using subgraph for positioning subgraph { rank=same; N1; C3; edge [style=solid, len=1.0]; N1--C3 [label=""]; } subgraph { rank=same; C4; C5; edge [style=solid, len=1.0]; C4--C5; } } . Caption: Numbering of the isoxazole ring for NMR signal assignment.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data for Isoxazole Derivatives
CompoundH-3H-4H-5Other ProtonsSolvent
Isoxazole 8.496.398.31-CDCl₃
3,5-Dimethylisoxazole -5.84 (s)-2.22 (s, 3H, 3-CH₃), 2.37 (s, 3H, 5-CH₃)CDCl₃
3-Methyl-5-phenylisoxazole -6.33 (s)-2.33 (s, 3H, 3-CH₃), 7.37-7.46 (m, 3H, Ar-H), 7.70-7.76 (m, 2H, Ar-H)CDCl₃[7]
5-Methyl-3-phenylisoxazole -6.29 (s)-2.48 (s, 3H, 5-CH₃), 7.42-7.47 (m, 3H, Ar-H), 7.75-7.81 (m, 2H, Ar-H)CDCl₃
3,5-Diphenylisoxazole -6.84 (s)-7.43-7.53 (m, 6H, Ar-H), 7.81-7.91 (m, 4H, Ar-H)CDCl₃[7]
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Isoxazole Derivatives
CompoundC-3C-4C-5Other CarbonsSolvent
Isoxazole 157.8103.6149.1-CDCl₃
3,5-Dimethylisoxazole 159.9105.4168.311.1 (3-CH₃), 12.3 (5-CH₃)CDCl₃
3-Methyl-5-phenylisoxazole 160.2100.0169.411.4 (CH₃), 125.5, 127.4, 128.7, 129.8 (Phenyl)CDCl₃[7]
5-Methyl-3-phenylisoxazole 162.296.1169.012.4 (CH₃), 125.8, 128.9, 129.0, 130.0 (Phenyl)CDCl₃
3,5-Diphenylisoxazole 162.997.4170.3125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1 (Phenyl)CDCl₃[7]

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Visualization of Experimental Workflow

The process of determining a molecule's structure using NMR spectroscopy follows a logical sequence of steps, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Confirmation A Purified Isoxazole Derivative B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Place Sample in NMR Spectrometer B->C D Acquire 1D Spectra (1H, 13C) C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) if needed D->E F Fourier Transform (FID -> Spectrum) E->F G Phase and Baseline Correction F->G H Integration & Peak Picking G->H I Assign Signals to Nuclei H->I J Compare Data with Literature or Predicted Spectra I->J K Final Structure Elucidation J->K

References

Mass Spectrometry in the Analysis of Novel Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry, present in a range of pharmaceuticals valued for their diverse biological activities. As researchers synthesize novel isoxazole derivatives, robust analytical techniques are paramount for their structural confirmation, purity assessment, and pharmacokinetic profiling. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful and indispensable tool for these analyses. This guide provides a comparative overview of common MS ionization techniques and fragmentation patterns encountered in the analysis of novel isoxazoles, supported by experimental data and detailed methodologies to aid in method development and data interpretation.

Comparing Ionization Techniques for Isoxazole Analysis

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. The most common techniques for LC-MS analysis of small molecules like novel isoxazoles are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). The selection of the most suitable technique depends on the physicochemical properties of the analyte, particularly its polarity and thermal stability.

Below is a comparative summary of these techniques for the analysis of novel isoxazoles:

Ionization TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets in the presence of a strong electric field.Polar and moderately polar, thermally labile isoxazoles. Widely applicable to a broad range of isoxazole derivatives.High sensitivity for polar compounds, generates intact molecular ions ([M+H]⁺ or [M-H]⁻), suitable for multi-component analysis.Susceptible to ion suppression from matrix components, may not be efficient for non-polar isoxazoles.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions.Non-polar to moderately polar, thermally stable isoxazoles.Less susceptible to matrix effects compared to ESI, efficient for a broader range of compound polarities.Can induce more in-source fragmentation than ESI, potentially leading to the absence of a clear molecular ion peak.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte.Often used for larger molecules, but can be applied to small molecules, particularly for high-throughput screening.High throughput capabilities, tolerance to salts and buffers.Matrix-related ions can interfere in the low mass range, potentially complicating the analysis of small molecules like isoxazoles.

Experimental Workflow for Mass Spectrometry Analysis of Novel Isoxazoles

The general workflow for the analysis of novel isoxazoles by LC-MS/MS involves several key steps, from sample preparation to data analysis. A well-defined protocol is crucial for obtaining reliable and reproducible results.

Mass Spectrometry Workflow for Novel Isoxazoles cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis sample Novel Isoxazole Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration/Centrifugation dissolution->filtration lc_injection Injection into LC system filtration->lc_injection lc_column Separation on a C18 or similar column lc_injection->lc_column ionization Ionization (ESI, APCI) lc_column->ionization ms1 MS Scan (Full Scan for m/z) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan (Fragmentation Pattern) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition structure_elucidation Structure Elucidation data_acquisition->structure_elucidation quantification Quantification structure_elucidation->quantification

General workflow for the LC-MS/MS analysis of novel isoxazoles.

Detailed Experimental Protocols

Reproducibility in mass spectrometry is highly dependent on the meticulous execution of experimental protocols. Below are representative protocols for sample preparation and LC-MS/MS analysis of novel isoxazoles.

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Standard Solution Preparation: Accurately weigh and dissolve the novel isoxazole compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation from Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the isoxazole derivative.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: ESI or APCI, operated in positive or negative ion mode.

  • MS Parameters (Example for ESI positive mode):

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 500 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

  • Data Acquisition:

    • Full Scan (MS1): To determine the precursor ion (e.g., [M+H]⁺).

    • Product Ion Scan (MS/MS): The precursor ion is selected and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy is optimized for each compound to obtain a characteristic fragmentation pattern.

Understanding Fragmentation Patterns of Novel Isoxazoles

The fragmentation of the isoxazole ring and its substituents under CID provides valuable structural information. The fragmentation pathways are influenced by the nature and position of the substituents on the isoxazole ring. A common fragmentation pathway involves the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring.

Isoxazole Fragmentation Pathway cluster_fragmentation Representative Fragmentation of a Substituted Isoxazole cluster_pathway1 Pathway 1: N-O Bond Cleavage cluster_pathway2 Pathway 2: Side-chain Fragmentation parent Substituted Isoxazole [M+H]⁺ intermediate1 Ring-opened intermediate parent->intermediate1 CID fragment3 Loss of R1 parent->fragment3 CID fragment4 Loss of R2 parent->fragment4 CID fragment1 Fragment A intermediate1->fragment1 fragment2 Fragment B intermediate1->fragment2

Generalized fragmentation pathways for substituted isoxazoles.

Example: Fragmentation of Valdecoxib

Valdecoxib, a COX-2 inhibitor containing a 3,4-diphenylisoxazole core, provides a well-studied example of isoxazole fragmentation. Under negative ion ESI-MS/MS, a notable fragmentation involves a rearrangement of the isoxazole ring.[1][2] The precursor to product ion transition of m/z 313 -> 118 is a key characteristic for its identification.[2] For its hydroxylated metabolite, a transition of m/z 329 -> 196 is observed.[2] A detailed analysis of the collision-induced dissociation (CID) mass spectra of valdecoxib metabolites revealed a novel two-step rearrangement process.[1] This begins with an intramolecular SN2 reaction, leading to a five-membered ring rearrangement.[1] The subsequent step involves a four-membered ring intramolecular rearrangement and cleavage of the N-O bond of the isoxazole ring, resulting in a distinct fragment ion at m/z 196.[1]

General Fragmentation Pathways for the Isoxazole Ring:

  • N-O Bond Cleavage: As the most labile bond, its cleavage is often the initial step in the fragmentation cascade.

  • Ring Opening and Rearrangement: Following N-O bond cleavage, the ring can open and undergo rearrangements to form more stable fragment ions.

  • Loss of Small Neutral Molecules: Common neutral losses include CO, HCN, and molecules corresponding to the substituents.

  • Substituent-Driven Fragmentation: The nature of the substituents on the isoxazole ring will significantly influence the fragmentation pathways. Electron-donating or withdrawing groups can direct the fragmentation to specific bonds.

Conclusion

Mass spectrometry is a powerful and versatile technique for the analysis of novel isoxazoles. The choice of ionization source is critical and should be guided by the polarity of the analyte, with ESI being generally suitable for polar compounds and APCI for less polar ones. A thorough understanding of the potential fragmentation pathways of the isoxazole ring and its substituents is essential for accurate structural elucidation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and apply robust mass spectrometry methods for the characterization of novel isoxazole-based compounds.

References

Efficacy of Isoxazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of isoxazole-based inhibitors targeting key proteins in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Heat Shock Protein 90 (HSP90), and Tankyrase. The data presented is compiled from various preclinical studies to aid in the evaluation and selection of potential drug candidates.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of various isoxazole-based inhibitors against their respective targets and cancer cell lines. IC50 values, representing the concentration of an inhibitor required to reduce the activity of a biological target or the proliferation of cells by 50%, are provided in nanomolar (nM) and micromolar (µM) units.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Isoxazole-based compounds have been investigated as potent inhibitors of this receptor tyrosine kinase.

Compound ID/NameTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference CompoundReference IC50 (nM)
Compound 84 VEGFR-225.7HepG20.84Sorafenib28.1
Compound 12l VEGFR-297.38HepG2, MCF-710.50 (HepG2), 15.21 (MCF-7)Sorafenib48.16
Compound 10a VEGFR-228.2HepG20.79Sorafenib28.1
Compound 10c VEGFR-2-HepG20.69Sorafenib-
Compound 8 VEGFR-2-HepG20.84Sorafenib-
HSP90 Inhibitors

HSP90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby impeding tumor cell growth and survival.

Compound ID/NameTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference CompoundReference Binding
VER-52296/NVP-AUY922 HSP9021Various human cancer cell linesAverage GI50 of 0.009--
Compound 5 HSP90-MCF-7, HeLa, HUVEC14 (cancer cells)-Reduced HSP90 expression to 1.56 ng/mL
VER-50589 HSP9028--VER-4900925
(R)-8n HSP90Sub-µMERα+ MCF7, HER2+ HCC1954---
Tankyrase Inhibitors

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Compound ID/NameTargetIC50 (nM)Cell LineCell-based Effect
Tankyrase-IN-2 Tankyrase-DLD1, SW480, HepG2Inhibits cell proliferation
XAV939 Tankyrase-MDA-MB-231, RKOStabilizes Axin, inhibits Wnt signaling
WXL-8 Tankyrase-Huh7, Hep40Attenuates TOPflash activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a general framework; specific parameters may need to be optimized for individual experimental setups.

VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Test compounds (isoxazole-based inhibitors)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant VEGFR-2 kinase, and the biotinylated peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 values by plotting the ratio against the logarithm of the inhibitor concentration.

HSP90 Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known fluorescently labeled ligand for binding to HSP90.

Materials:

  • Recombinant human HSP90 protein

  • Fluorescently labeled HSP90 ligand (e.g., a bodipy-labeled geldanamycin analog)

  • Assay buffer (e.g., HEPES, KCl, MgCl2, DTT, NP40)

  • Test compounds (isoxazole-based inhibitors)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant HSP90 protein, and the fluorescently labeled HSP90 ligand in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

  • Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

  • Calculate the percentage of inhibition and determine the IC50 values by plotting the inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (isoxazole-based inhibitors)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->VEGFR2 HSP90_Chaperone_Cycle cluster_cycle HSP90 Chaperone Cycle HSP90_open HSP90 (Open Conformation) HSP90_ATP HSP90-ATP HSP90_open->HSP90_ATP ATP Binding Degradation Proteasomal Degradation HSP90_open->Degradation Client Protein Destabilization HSP90_closed HSP90 (Closed Conformation) HSP90_ATP->HSP90_closed Conformational Change HSP90_ADP HSP90-ADP HSP90_closed->HSP90_ADP ATP Hydrolysis Client_Protein_folded Folded Client Protein HSP90_closed->Client_Protein_folded Release HSP90_ADP->HSP90_open ADP Release Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->HSP90_ATP Binding Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->HSP90_open Inhibition of ATP Binding Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Biochemical_Assay Primary Screening: Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Identify potent compounds Cell_Based_Assay Secondary Screening: Cell-Based Assay (e.g., Cell Viability) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Selection Cell_Based_Assay->Lead_Selection Confirm cellular activity In_Vivo_Studies In Vivo Studies Lead_Selection->In_Vivo_Studies End End: Drug Candidate In_Vivo_Studies->End Evaluate efficacy and safety

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of benzo[d]isoxazole derivatives, a class of compounds with significant pharmacological interest.

X-ray crystallography is the gold standard for elucidating the atomic and molecular structure of a crystalline compound. It provides unambiguous, high-resolution data on bond lengths, bond angles, and conformational arrangements, which are indispensable for structure-activity relationship (SAR) studies and rational drug design. While powerful, it is not the only tool at the disposal of a medicinal chemist. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information and are often more readily accessible.

This guide will delve into a comparative analysis of these techniques, presenting quantitative data from X-ray diffraction studies of benzo[d]isoxazole derivatives alongside the qualitative and quantitative insights provided by other methods. Detailed experimental protocols for each key technique are also provided to support practical application in the laboratory.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for characterizing a novel benzo[d]isoxazole derivative depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the definitive 3D structure, NMR, FT-IR, and MS are crucial for confirming the chemical identity, functional groups, and molecular weight.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.[1]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships in solution.Provides detailed information about the molecule's structure in solution, which can be more biologically relevant.Does not provide a direct 3D structure in the same way as X-ray crystallography.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Rapid and non-destructive analysis of functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition, fragmentation patterns can infer structural motifs.High sensitivity and provides accurate molecular weight.Does not provide information on the 3D arrangement of atoms.

Quantitative Crystallographic Data for Benzo[d]isoxazole Derivatives

The following table summarizes key crystallographic parameters for a selection of benzo[d]isoxazole and related isoxazole derivatives, illustrating the type of quantitative data obtained from single-crystal X-ray diffraction experiments.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų) Ref.
3-Amino-5-methylisoxazoleC₄H₆N₂OMonoclinicP2₁/n5.2140(2)6.8527(2)16.3538(5)9097.335(3)90579.54(3)[2]
Isoxazole Derivative 4hC₁₈H₁₅ClN₂O₂MonoclinicP2₁/c10.1234(4)16.2345(6)9.8765(4)90109.876(2)901523.45(9)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to assist researchers in their practical application.

Single-Crystal X-ray Diffraction
  • Crystallization: The initial and often most challenging step is to obtain a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the purified benzo[d]isoxazole derivative in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed. The ideal crystal should be well-formed, optically clear, and have dimensions of at least 0.1 mm in all directions.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, leading to an initial electron density map. This map is used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzo[d]isoxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[4][5][6]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the signals are then analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid benzo[d]isoxazole derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7][8][9]

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the benzo[d]isoxazole derivative is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide valuable structural information.[10][11][12]

Visualizing the Workflow in Drug Discovery

The integration of these analytical techniques is crucial in the structure-based drug design process. The following diagram illustrates a typical workflow.

G Structure-Based Drug Design Workflow for Benzo[d]isoxazole Derivatives cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive 3D Structure Determination cluster_3 Drug Design & Optimization Synthesis Synthesis of Benzo[d]isoxazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirm Structure FTIR FT-IR Spectroscopy Purification->FTIR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Crystallization Crystallization NMR->Crystallization MS->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution SAR Structure-Activity Relationship (SAR) StructureSolution->SAR Docking Molecular Docking StructureSolution->Docking LeadOpt Lead Optimization SAR->LeadOpt Docking->LeadOpt LeadOpt->Synthesis

Caption: A workflow diagram illustrating the central role of X-ray crystallography in a structure-based drug design campaign for benzo[d]isoxazole derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl Benzo[d]isoxazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ethyl benzo[d]isoxazole-3-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a combustible liquid that is toxic to aquatic life.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and are not released into the environment.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory for complete and accurate classification and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is a combustible liquid.[1][2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are essential to protect skin and clothing from accidental splashes.

Handling in the Laboratory:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Use non-sparking tools and equipment.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. For small quantities, in-laboratory treatment may be an option, but this should only be performed by trained personnel with a thorough understanding of the chemical reactions and associated hazards.

Method 1: Off-Site Disposal via a Licensed Contractor (Recommended)

This is the safest and most compliant method for disposing of this compound.

  • Waste Identification and Classification:

    • While a specific EPA hazardous waste code for this compound is not explicitly defined in readily available literature, it should be treated as a hazardous waste due to its characteristics.

    • Based on its properties as a combustible liquid, it may be classified under the ignitability characteristic (D001) if its flashpoint is below 60°C (140°F).[3][4][5] However, one Safety Data Sheet (SDS) for a similar compound, ethyl benzoate, lists the flash point as 88°C (190.4°F), which is above this threshold.[2]

    • Given its aromatic heterocyclic structure containing nitrogen, it falls under the broad category of organic nitrogen compounds.

    • It is the responsibility of the waste generator to determine the appropriate waste codes based on the specific characteristics of the waste stream.[6] Consultation with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal company is crucial.

  • Waste Segregation and Collection:

    • Dedicate a specific, labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • The container should be made of a compatible material (e.g., glass or polyethylene).

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

Method 2: Incineration

Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of organic compounds like this compound.[3]

  • Process Overview: High-temperature incineration (typically 850°C to 1300°C) breaks down the organic molecules into less harmful substances, primarily carbon dioxide and water.[3]

  • Considerations for Nitrogen-Containing Compounds: The presence of nitrogen in the molecule can lead to the formation of nitrogen oxides (NOx), which are regulated pollutants.[7] Modern incinerators are equipped with advanced pollution control systems to manage these emissions.

  • Implementation: This method is carried out by specialized waste management facilities. Your role as a generator is to properly package and label the waste for shipment to such a facility.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in publicly available literature regarding the disposal of this compound. The following table summarizes general parameters for the disposal of similar chemical waste.

ParameterValue/GuidelineSource
EPA Hazardous Waste Code To be determined by the generator; potentially D001 if flash point is <140°F.[3][4][5]
Recommended Disposal Method Incineration by a licensed hazardous waste facility.[3]
Incineration Temperature Typically 850°C - 1300°C for hazardous organic waste.[3]

Experimental Protocols for Potential In-Lab Treatment (Use with Extreme Caution)

Disclaimer: The following are general experimental concepts for the degradation of similar chemical structures and have not been validated for the disposal of this compound. These procedures should only be attempted by highly trained professionals after a thorough risk assessment and with the approval of their institution's EHS department.

1. Alkaline Hydrolysis

  • Principle: Esters can be hydrolyzed under basic conditions to their corresponding carboxylate salt and alcohol. For this compound, this would theoretically yield the sodium salt of benzo[d]isoxazole-3-carboxylic acid and ethanol.

  • General Procedure (Not Validated):

    • In a fume hood, cautiously add the this compound waste to a stirred solution of excess sodium hydroxide (e.g., 2 M).

    • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

    • After cooling, the resulting aqueous solution would need to be neutralized.

    • The final solution must be assessed for toxicity and appropriate disposal determined. The degradation products may still be hazardous.

2. Advanced Oxidation Processes (AOPs)

  • Principle: AOPs, such as UV/H2O2 photolysis, generate highly reactive hydroxyl radicals that can degrade organic compounds.[8][9]

  • Relevance: Studies have shown the photodegradation of isoxazole and its derivatives in aqueous solutions.[8][9]

  • Considerations: This is a complex technique requiring specialized equipment and is generally used for wastewater treatment rather than bulk laboratory waste disposal. The degradation pathway and byproducts for this compound are unknown and could be hazardous.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_decision Disposal Decision cluster_methods Disposal Methods cluster_final Final Steps start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in a Designated Safe Area segregate->store decision Consult Institutional EHS Guidelines store->decision offsite Arrange for Off-Site Disposal via Licensed Contractor decision->offsite Standard Procedure inlab In-Lab Treatment (Expert Use Only, Not Recommended) decision->inlab Exceptional Cases with EHS Approval incineration High-Temperature Incineration at Permitted Facility offsite->incineration Likely Treatment document Complete all Required Documentation incineration->document inlab->document end Waste Disposed Compliantly document->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste disposal protocols and EHS department for guidance.

References

Essential Safety and Operational Guidance for Handling Ethyl Benzo[d]isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of Ethyl benzo[d]isoxazole-3-carboxylate (CAS No. 57764-49-5). All researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment.

While the Safety Data Sheet (SDS) from TCI America for this compound indicates that the substance is not classifiable under OSHA HazCom 2012 and WHMIS 2015, caution should always be exercised when handling chemical compounds.[1] It is crucial to avoid direct contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific Recommendations
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a standard lab coat must be worn.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a local exhaust system should be employed.
Body Protection A lab coat or apron is required.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before beginning any work, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and face after handling.

Storage Conditions:

  • Keep the container tightly closed.

  • Store in a cool, dark place.

  • Store away from incompatible materials, such as oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

IncidentFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse skin with water or shower. If skin irritation or a rash occurs, seek medical advice/attention.[1]
Ingestion Rinse mouth. Seek medical advice/attention if you feel unwell.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
Spill For small spills, use an absorbent material to clean up. For larger spills, contain the spill and follow institutional protocols for chemical cleanup.

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weighing and Transfer (in fume hood) prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution post_clean Clean Work Area handling_solution->post_clean post_wash Wash Hands post_clean->post_wash disp_solid Collect Solid Waste post_wash->disp_solid disp_liquid Collect Liquid Waste post_wash->disp_liquid disp_dispose Dispose via Approved Vendor disp_solid->disp_dispose disp_liquid->disp_dispose

Caption: Workflow for Handling and Disposal of this compound.

References

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